Molybdenum sulfide
Description
Evolution of Research on Molybdenum Sulfide (B99878) as a 2D Material
The interest in 2D TMDs, including MoS₂, expanded significantly following the groundbreaking work on mechanically exfoliating graphene to an atomic thickness in 2004. mdpi.com While graphene garnered initial widespread attention due to its exceptional electron mobility, its lack of a band gap presented challenges for certain electronic applications. mdpi.com This limitation spurred researchers to explore other 2D materials with semiconducting properties. mdpi.com
MoS₂, in its bulk form, is a semiconductor with an indirect band gap of approximately 1.2 eV. mdpi.comossila.combohrium.comresearchgate.net However, as the material is thinned down to a single layer, it undergoes a transition to a direct band gap of around 1.8 eV to 1.9 eV. mdpi.commdpi.combohrium.comresearchgate.net This tunable band gap, dependent on the number of layers, is a crucial property that distinguishes monolayer MoS₂ from graphene and makes it highly suitable for optoelectronic applications. bohrium.commdpi.commdpi.combohrium.comaip.org
Early research in the early 2010s focused on investigating the fundamental electrical, optical, and mechanical properties of monolayer MoS₂ to understand its behavior at the 2D level. mdpi.com This foundational work laid the groundwork for exploring its potential in various devices. The ability to fabricate transistors using 2D MoS₂ on flexible substrates further fueled research interest. mdpi.com
The evolution of research has also involved the development of various synthesis methods for producing MoS₂ thin films and nanosheets, including mechanical exfoliation, chemical vapor deposition (CVD), and solution-based techniques. bohrium.combohrium.comsigmaaldrich.com These methods aim to achieve precise control over the material's quality, structure, and scale for practical applications. bohrium.comsigmaaldrich.com
Significance of Molybdenum Sulfide in Advanced Materials Science and Engineering
This compound holds significant importance in advanced materials science and engineering due to its unique combination of properties at the nanoscale. Its semiconducting nature, coupled with a tunable band gap, positions it as a promising material for next-generation electronic and optoelectronic devices. bohrium.commdpi.comnoahchemicals.comaip.orgazonano.com
The atomically thin geometry of 2D MoS₂ allows for strong electrostatic control over current flow, making it suitable for applications such as field-effect transistors (FETs). bohrium.comossila.com Research has demonstrated MoS₂-based transistors with high on/off ratios and promising carrier mobility. mdpi.comossila.com
Beyond electronics, MoS₂ is being extensively explored for its potential in energy applications. Its high surface area and active edge sites make it an efficient catalyst in energy conversion reactions, including hydrogen evolution through water splitting. noahchemicals.com MoS₂ is also being investigated as an electrode material in energy storage devices like lithium-ion and sodium-ion batteries, offering potential advancements in energy storage technologies. bohrium.comnoahchemicals.comazonano.comnih.gov
The optical properties of monolayer MoS₂, particularly its direct band gap and strong optical absorption, make it valuable for photovoltaic applications and optoelectronic devices such as LEDs and photodetectors. bohrium.comossila.comnoahchemicals.comazonano.com
Furthermore, MoS₂ exhibits remarkable mechanical strength and flexibility, making it suitable for flexible and wearable electronics. mdpi.comazonano.com Its biocompatibility has also led to investigations in biomedical applications, including biosensing and bioimaging. bohrium.comazonano.comresearchgate.net
The ability to combine MoS₂ with other 2D materials to form heterostructures allows for the creation of materials with tailored properties, further expanding its potential in diverse applications. bohrium.comnoahchemicals.comresearchgate.net
The following table summarizes some key properties and research findings related to 2D MoS₂:
| Property | Description | Research Findings / Significance |
| Structure | Layered, hexagonal plane of Mo atoms sandwiched between two S planes. Layers held by van der Waals forces. bohrium.comossila.com | Allows for exfoliation into 2D sheets. ossila.comnoahchemicals.com Different polytypes (e.g., 2H, 1T) exist with varying properties. bohrium.com |
| Band Gap | Indirect in bulk (~1.2 eV), Direct in monolayer (~1.8-1.9 eV). mdpi.comossila.combohrium.comresearchgate.net | Tunable band gap based on layer thickness, crucial for optoelectronic applications. bohrium.commdpi.commdpi.combohrium.comaip.org Enables efficient light absorption and emission in monolayer form. ossila.comnoahchemicals.com |
| Electrical | Semiconductor. bohrium.comazonano.comnanografi.com Tunable conductivity. noahchemicals.comnanografi.com High on/off ratios in FETs. mdpi.comossila.com Carrier mobility up to ~500 cm²/Vs reported. mdpi.com | Promising for transistors, logic devices, and flexible electronics. bohrium.commdpi.comnoahchemicals.comazonano.comnanografi.com Enables strong electrostatic control in 2D form. bohrium.com |
| Optical | Strong optical absorption in visible range (monolayer). ossila.comresearchgate.net Photoluminescence. noahchemicals.com Excitonic effects. mdpi.com | Suitable for photodetectors, LEDs, and solar cells. bohrium.comossila.comnoahchemicals.comazonano.com Layer-dependent optical properties. mdpi.com |
| Mechanical | Superior mechanical strength and flexibility in 2D form. mdpi.comazonano.com | Enables applications in flexible and wearable electronics. mdpi.comazonano.com |
| Catalytic | High surface area and active edge sites. noahchemicals.com | Efficient catalyst for hydrogen evolution reaction and other energy conversion processes. noahchemicals.comresearchgate.net |
| Electrochemical | Ability to intercalate ions. noahchemicals.com | Potential as electrode material in batteries (Li-ion, Na-ion) and supercapacitors. bohrium.comossila.comnoahchemicals.comazonano.comnih.gov |
| Biocompatibility | High biocompatibility. bohrium.comazonano.com | Explored for biomedical applications like biosensing, bioimaging, and drug delivery. bohrium.comazonano.comresearchgate.net |
The ongoing research in this compound continues to explore its fundamental properties, refine synthesis techniques, and investigate its integration into various advanced technologies, solidifying its position as a key material in modern materials science and engineering. bohrium.comsigmaaldrich.combohrium.com
Structure
2D Structure
Properties
CAS No. |
12612-50-9 |
|---|---|
Molecular Formula |
MoS3-6 |
Molecular Weight |
192.2 g/mol |
IUPAC Name |
molybdenum;trisulfide |
InChI |
InChI=1S/Mo.3S/q;3*-2 |
InChI Key |
XYBZEHZFCCFXPF-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[Mo] |
Canonical SMILES |
[S-2].[S-2].[S-2].[Mo] |
Appearance |
Solid powder |
Other CAS No. |
12612-50-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molybdenum sulfide |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Molybdenum Sulfide Nanostructures and Thin Films
Top-Down Fabrication Strategies
Top-down approaches involve the fabrication of nanostructures by breaking down bulk MoS₂ crystals into smaller, lower-dimensional materials. These methods are valued for their ability to produce high-quality, crystalline nanosheets.
Exfoliation Techniques
Exfoliation is a key top-down strategy that leverages the weak van der Waals forces between the sulfur-molybdenum-sulfur layers in bulk MoS₂ to isolate individual or few-layered nanosheets.
Micromechanical exfoliation, famously used to isolate graphene, is a simple and cost-effective method for obtaining high-quality, pristine monolayer and few-layer MoS₂ flakes. scientific.netresearchgate.net This technique typically involves the use of adhesive tape to peel layers from a bulk MoS₂ crystal and transfer them onto a desired substrate, such as silicon dioxide (SiO₂). scientific.netresearchgate.net While this method yields flakes with excellent crystalline quality, it suffers from low throughput and limited control over the size and thickness of the exfoliated flakes, making it more suitable for fundamental research than large-scale production. nist.gov
Liquid phase exfoliation (LPE) is a scalable method for producing MoS₂ nanosheets in a solvent. nih.gov This technique involves the sonication of bulk MoS₂ powder in a suitable solvent, where the ultrasonic energy overcomes the van der Waals forces, leading to the exfoliation of nanosheets. acs.org The choice of solvent is critical, with high-surface-tension solvents like N-methyl-2-pyrrolidone (NMP) being particularly effective. acs.orgresearchgate.net The mechanism of exfoliation in NMP has been shown to be facilitated by autoxidation of the solvent during sonication, which creates reactive species that aid in the separation of the MoS₂ layers. acs.org Co-solvent systems, such as 2-propanol/water, have also been explored to enhance exfoliation efficiency and yield. ualberta.ca LPE offers the advantage of producing large quantities of MoS₂ nanosheets that can be processed into thin films and composites. nih.govchalmers.se
| Solvent | Boiling Point (°C) | Surface Tension (mN/m) | Key Advantages | Reference |
|---|---|---|---|---|
| N-methyl-2-pyrrolidone (NMP) | 202 | 40.8 | High exfoliation efficiency | acs.org |
| Dimethylformamide (DMF) | 153 | 36.4 | Effective for exfoliation | - |
| 2-propanol/water (co-solvent) | Varies | Varies | Environmentally friendlier, high yield | ualberta.ca |
Electrochemical exfoliation is a rapid and efficient method for producing large-area MoS₂ nanosheets. researchgate.netacs.org In this process, a bulk MoS₂ crystal is used as the working electrode in an electrolytic cell. nih.govresearchgate.net By applying a voltage, ions from the electrolyte intercalate between the MoS₂ layers, and the generation of gases, such as hydrogen or oxygen, at the electrode surface facilitates the exfoliation of the layers. acs.org This method can produce monolayer and few-layer MoS₂ nanosheets with lateral sizes up to 50 µm. researchgate.netacs.org The quality of the exfoliated nanosheets is high, with low levels of oxidation. researchgate.netacs.org
Ion intercalation is a chemical exfoliation method that involves the insertion of ions between the layers of bulk MoS₂. nih.gov This process weakens the van der Waals forces, causing the layers to swell and making them easier to separate, often with the aid of mild sonication. nih.gov Lithium-containing compounds, such as n-butyllithium, are commonly used for intercalation. acs.orgnih.gov The intercalation of lithium ions can induce a phase transition in MoS₂ from the semiconducting 2H phase to the metallic 1T phase. researchgate.net Other ions, such as sodium, have also been utilized as intercalation agents. nih.gov This method is highly effective for producing large quantities of single-layer MoS₂ nanosheets. nih.govacs.org
| Intercalating Agent | Chemical Formula | Key Features | Reference |
|---|---|---|---|
| n-Butyllithium | CH₃(CH₂)₃Li | Induces 2H to 1T phase transition | nih.gov |
| Sodium ions | Na⁺ | Facilitates exfoliation in NMP | nih.gov |
| Zero-valent transition metals (Co⁰, Ni⁰, Cu⁰) | - | Mild reductive reagents, avoids structural damage | rsc.org |
Bottom-Up Growth Techniques
Bottom-up approaches involve the synthesis of nanostructures and thin films from atomic or molecular precursors. These methods offer precise control over the thickness, size, and morphology of the resulting MoS₂ material.
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods are versatile bottom-up techniques for synthesizing a variety of MoS₂ nanostructures, such as nanoflowers, nanosheets, and quantum dots. theiet.orgacs.orgspiedigitallibrary.org These methods involve a chemical reaction in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures and pressures. chalmers.se In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs organic solvents. theiet.orgacs.org Precursors containing molybdenum and sulfur, such as sodium molybdate (B1676688) and thiourea (B124793), are reacted to form MoS₂. acs.org The morphology and crystal structure of the resulting MoS₂ can be controlled by adjusting parameters like reaction temperature, time, and the type of solvent or surfactants used. acs.orgrsc.org
Chemical Vapor Deposition
Chemical vapor deposition (CVD) is a widely used technique for growing high-quality, large-area, and uniform MoS₂ thin films. aip.orgacs.org In a typical CVD process, volatile precursors of molybdenum, such as molybdenum trioxide (MoO₃) or molybdenum hexacarbonyl (Mo(CO)₆), and sulfur are introduced into a reaction chamber at high temperatures. nih.govcambridge.org These precursors react on a substrate surface to form a thin film of MoS₂. acs.org The thickness of the film, from monolayer to multilayer, can be precisely controlled by tuning the growth parameters, including precursor concentration, growth temperature, and pressure. aip.org CVD is a scalable method that is compatible with standard semiconductor fabrication processes, making it highly promising for electronic and optoelectronic applications. rsc.org
| Molybdenum Precursor | Sulfur Precursor | Typical Growth Temperature (°C) | Reference |
|---|---|---|---|
| Molybdenum trioxide (MoO₃) | Sulfur (S) powder | 600 - 800 | acs.org |
| Molybdenum hexacarbonyl (Mo(CO)₆) | Hydrogen sulfide (B99878) (H₂S) | Variable | nih.gov |
| Molybdenum(V) chloride (MoCl₅) | Sulfur (S) powder | Variable | nih.gov |
Chemical Vapor Deposition (CVD) and Variants
Chemical Vapor Deposition (CVD) is a highly effective and widely utilized technique for the synthesis of high-quality, large-area MoS₂ thin films and nanostructures. This method involves the reaction of volatile precursors in a controlled environment at elevated temperatures, leading to the deposition of a solid film on a substrate. Several variants of CVD have been developed to tailor the synthesis process for specific outcomes.
Conventional CVD is a cornerstone for producing atomically thin MoS₂. This process typically involves the reaction of a molybdenum precursor, such as molybdenum trioxide (MoO₃) or molybdenum dioxide (MoO₂), with a sulfur-containing precursor, most commonly elemental sulfur powder, at high temperatures. rsc.orgresearchgate.net The choice of precursors and the precise control of growth parameters are critical in determining the quality, thickness, and uniformity of the resulting MoS₂ films. acs.orgchalcogen.ro
The synthesis is highly sensitive to parameters like temperature, pressure, precursor ratio, and gas flow rates. acs.org For instance, the growth temperature significantly impacts the morphology of the synthesized MoS₂, with temperatures below 650 °C often resulting in no nucleation, while temperatures around 760 °C are optimal for continuous films. rsc.org Exceeding 800 °C can lead to the formation of intermediate states due to enhanced precursor diffusion. rsc.org The atmospheric pressure CVD (APCVD) process is often diffusion-limited, leading to characteristic triangular MoS₂ domains, whereas low-pressure CVD (LPCVD) is reaction-limited and can produce continuous polycrystalline films. acs.org Researchers have demonstrated that treating the substrate surface, for example with oxygen plasma, can enable layer-controlled growth of large-area MoS₂ films. irjet.net
Below is a table summarizing key research findings for the conventional CVD growth of MoS₂:
| Molybdenum Precursor | Sulfur Precursor | Substrate | Growth Temperature (°C) | Pressure | Resulting Material | Key Findings |
|---|---|---|---|---|---|---|
| MoO₂ | Sulfur (S) | Si/SiO₂ | 600 - 850 | Atmospheric | Monolayer to multilayer MoS₂ films | Optimal growth at ~760°C for continuous films. Higher temperatures (>800°C) lead to intermediate states. rsc.org |
| MoO₃ | Sulfur (S) | Si/SiO₂ | ~730 | Atmospheric | Triangular and hexagonal MoS₂ flakes | Growth below 730°C results in triangular shapes, while growth above 730°C leads to hexagonal shapes. chalcogen.rorsc.org |
| MoO₃ | Sulfur (S) | SiO₂/Si | 650 | Not Specified | Monolayer and few-layer MoS₂ | Uniform surface coverage with monolayer islands is achievable at this lower temperature. researchgate.net |
| MoO₃ thin film | Sulfur (S) | Si/SiO₂ | 750 | Not Specified | High-quality single-crystal MoS₂ | Using a MoO₃ thin film as a precursor provides uniform Mo vapor pressure, leading to reproducible growth. mdpi.com |
Metal-Organic Chemical Vapor Deposition (MOCVD) is a sophisticated variant of CVD that utilizes metal-organic compounds as precursors. This technique offers superior control over film thickness, uniformity, and scalability, making it highly suitable for industrial applications. scientific.net In MOCVD of MoS₂, volatile organometallic compounds containing molybdenum are used in combination with a sulfur source.
Common molybdenum precursors include molybdenum hexacarbonyl (Mo(CO)₆). acs.orgscientific.net For the sulfur source, diethyl sulfide ((C₂H₅)₂S) is often employed. rsc.orgscientific.net One of the significant challenges in MOCVD of MoS₂ is the potential for carbon incorporation into the film from the organic ligands of the precursors, which can affect the material's properties. acs.orgresearchgate.net However, by carefully controlling the process parameters, such as precursor flux and the introduction of hydrogen gas, carbon contamination can be minimized. researchgate.net MOCVD has been successfully used to grow wafer-scale, high-quality monolayer MoS₂ films with excellent electrical properties. rsc.org
Key research findings in the MOCVD of MoS₂ are highlighted in the following table:
| Molybdenum Precursor | Sulfur Precursor | Substrate | Growth Temperature (°C) | Key Features | Reported Mobility (cm²/V·s) |
|---|---|---|---|---|---|
| Sodium molybdate (Na₂MoO₄) | Diethyl sulfide ((C₂H₅)₂S) | Sapphire, SiO₂ | Not Specified | Wafer-scale growth of high-quality monolayer films. rsc.org | 22 |
| Molybdenum hexacarbonyl (Mo(CO)₆) | Di-tert-butyl sulfide ((CH₃)₃C)₂S) | Sapphire | Not Specified | Investigated the role of amorphous carbon co-deposition. acs.org | Not Reported |
| Bis-(morpholinodithioato-s,s')-Mo | Single-source precursor | Soda-lime glass | 420 | Deposition of thin films with a direct optical band gap of 1.77 eV. irjet.net | Not Reported |
| Molybdenum hexacarbonyl (Mo(CO)₆) | Diethyl sulfide ((C₂H₅)₂S) | Si/SiO₂ | 850 | Two-step growth method for uniform monolayer nanosheets. scientific.net | Not Reported |
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a modified CVD technique that utilizes plasma to decompose the precursor gases. This allows for film deposition at significantly lower temperatures compared to conventional CVD, making it compatible with a wider range of substrates, including flexible plastics. irjet.netscientific.net The energy from the plasma facilitates the chemical reactions, enabling the growth of MoS₂ films without the need for high thermal energy. scientific.net
In a typical PECVD process for MoS₂, precursors such as molybdenum pentachloride (MoCl₅) and elemental sulfur (S₈), or a molybdenum film with hydrogen sulfide (H₂S) gas, are introduced into a reactor where they are exposed to a plasma. rsc.orgresearchgate.netacs.org The plasma can be generated by various methods, including inductively coupled plasma (ICP). rsc.orgacs.org The use of plasma can also influence the morphology and properties of the grown MoS₂. For instance, PECVD-grown MoS₂ can exhibit a multioriented polycrystalline structure with an expanded interlayer spacing, which can be beneficial for applications like the hydrogen evolution reaction (HER). acs.org
The table below summarizes notable research on the PECVD synthesis of MoS₂:
| Molybdenum Precursor | Sulfur Precursor | Substrate | Deposition Temperature (°C) | Plasma Power (W) | Key Outcomes |
|---|---|---|---|---|---|
| Molybdenum pentachloride (MoCl₅) | Elemental sulfur (S₈) | Sapphire | ~500 | Not specified | Fast, single-step synthesis of few-layer 2D MoS₂ films. rsc.org |
| Sputtered Mo film | Hydrogen sulfide (H₂S) | Si | 300 - 500 | 300 | Growth of multiorientated polycrystalline MoS₂ with expanded interlayer spacing for HER. acs.org |
| Not Specified | Not Specified | Plastic | <300 | Not specified | Wafer-scale synthesis on a flexible substrate with a carrier mobility of 3.74 cm²/V·s. irjet.net |
| Mo thin film | Hydrogen sulfide (H₂S) | SiO₂/Si | 150 - 300 | 600 | Low-temperature synthesis of few-layer MoS₂. researchgate.net |
The sulfurization of pre-deposited molybdenum-containing precursors is a straightforward and effective method for synthesizing MoS₂ thin films. This two-step process involves first depositing a thin film of a molybdenum precursor, such as metallic molybdenum (Mo) or molybdenum trioxide (MoO₃), onto a substrate, followed by annealing in a sulfur-rich atmosphere at elevated temperatures. mdpi.comscientific.net
The quality and number of layers of the resulting MoS₂ film are highly dependent on the initial precursor thickness and the sulfurization conditions, including temperature, time, and the nature of the sulfur source (e.g., sulfur powder or H₂S gas). researchgate.netscientific.net The sulfurization of MoO₃ is a stepwise process, often proceeding through intermediate species like MoO₂ and molybdenum oxysulfide (MoOS₂). rsc.orgacs.orgirjet.net It has been observed that the sulfurization of MoO₃ precursors generally yields higher quality MoS₂ films compared to the sulfurization of metallic Mo films under similar conditions. rsc.orgscientific.net This method is capable of producing large-area and continuous MoS₂ films. chalcogen.ro
The following table presents a summary of research findings on the sulfurization of molybdenum precursors:
| Molybdenum Precursor | Sulfur Source | Substrate | Sulfurization Temperature (°C) | Resulting MoS₂ Thickness | Key Observations |
|---|---|---|---|---|---|
| MoO₃ | Sulfur vapor | Not Specified | Not Specified | Monolayer and few-layer | Stepwise sulfurization occurs via MoO₂ and MoOS₂ intermediates. rsc.orgacs.orgirjet.net |
| Mo metal and MoO₃ films | Sulfur vapor | Si/SiO₂ | 550, 650, 750 | Monolayer to few-layers | MoO₃ sulfurization produced higher quality MoS₂ compared to Mo precursor. rsc.orgscientific.net |
| Sputtered Mo thin films | Sulfur powder | Si/SiO₂, Sapphire | 900 | Bulk-like | Films on sapphire showed better crystallization. mdpi.com |
| MoO₃ | Sulfur vapor, H₂S/Ar gas, H₂S/Ar plasma | Not Specified | Not Specified | Core-shell nanostructures | Plasma ambient resulted in the highest quality and most complete sulfurization. researchgate.net |
Solution-Based Approaches
Solution-based synthesis methods offer a versatile and often low-cost alternative to vapor-phase techniques for producing MoS₂ nanostructures. These methods typically involve the chemical reaction of precursors in a liquid medium, providing good control over the morphology and size of the resulting nanomaterials.
Hydrothermal synthesis is a prominent solution-based method that involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. This technique is widely used to synthesize a variety of MoS₂ nanostructures, including nanosheets, nanoflowers, and nanoparticles. rsc.orgirjet.netscientific.net
The morphology, crystallinity, and phase of the hydrothermally synthesized MoS₂ are influenced by several parameters, such as the choice of molybdenum and sulfur precursors, reaction temperature, time, and the pH of the precursor solution. rsc.orgmdpi.com Common molybdenum sources include sodium molybdate (Na₂MoO₄), ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O), and molybdenum trioxide (MoO₃). acs.orgirjet.netnih.gov Sulfur precursors often used are thiourea (CS(NH₂)₂) and L-cysteine. acs.orgnih.gov By tuning the reaction conditions, it is possible to control the structure of the MoS₂ from poorly crystalline, intercalated structures to well-crystallized hexagonal (2H) MoS₂. rsc.org For instance, increasing the hydrothermal reaction time can lead to an increase in the diameter of MoS₂ nanoflowers and facilitate a phase transformation from the metallic 1T phase to the semiconducting 2H phase. scientific.net
A summary of research on the hydrothermal synthesis of MoS₂ is provided in the table below:
| Molybdenum Precursor | Sulfur Precursor | Reaction Temperature (°C) | Reaction Time (h) | Resulting Morphology | Key Findings |
|---|---|---|---|---|---|
| Not specified | Not specified | Not specified | Variable | Nanosheets | Crystallization time affects the structure, from intercalated to well-crystallized 2H-MoS₂. rsc.org |
| α-MoO₃ | Thiourea | 200 | Not specified | 3D network of self-assembled nanosheets | Control over the crystal phase (1T/2H ratio) by varying precursor ratio and temperature. acs.org |
| Sodium molybdate (Na₂MoO₄) | Thiourea, Thioacetamide (B46855), Sulfur | 180 | 24 | Tube spheres, cluster of threads, spongy cotton-like clusters | The choice of sulfur precursor significantly influences the morphology. irjet.net |
| Ammonium tetrathiomolybdate (B108656) (ATTM) | Single-source precursor | Not specified | Not specified | Irregular grain-like to flower-like particles | Increasing the pH of the precursor solution enhances crystallinity and stacking of (002) planes. mdpi.com |
| Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) | L-cysteine | 200 | 12 | Nanosheets | A green synthesis approach using L-cysteine as a sulfur source and capping agent. nih.gov |
| Sodium molybdate (Na₂MoO₄·2H₂O) | Thiourea (CS(NH₂)₂) | 200 | 16, 20, 24 | Nanoflowers | Increased growth time leads to larger nanoflower diameters and a 1T to 2H phase transformation. scientific.net |
Solvothermal Synthesis
Solvothermal synthesis is a versatile method for producing a variety of molybdenum sulfide (MoS₂) nanostructures by reacting precursors in a sealed vessel (autoclave) containing an organic solvent at elevated temperatures and pressures. This technique allows for precise control over the morphology, crystallinity, and defect structure of the resulting material by tuning reaction parameters such as temperature, time, solvent, and precursors.
Different morphologies, including nanoflowers and nanosheets, can be achieved by carefully selecting the sulfur source. For instance, using thioacetamide as a sulfur source can yield MoS₂ nanoflowers with an average diameter of about 100 nm. semanticscholar.org In contrast, the use of thiourea under similar conditions can produce few-layered nanosheets. semanticscholar.org The choice of solvent also plays a critical role. A facile solvothermal method involving a mixture of water, ethanol, and glycerin has been developed to generate stable mixed-phase (1T-2H) MoS₂ with tunable vacancies of both molybdenum and sulfur. acs.org
Hollow MoS₂ nanospheres have been synthesized via a novel solvothermal method at a relatively low temperature of 180°C. researchgate.net The key to controlling this morphology lies in adjusting the synthesis parameters, particularly the volume of the solvent, which in turn controls the pressure inside the autoclave. researchgate.net A study demonstrated that increasing the solvent volume from 65% to 80% of the autoclave's total volume, while also increasing the reaction temperature and time, resulted in the formation of well-defined hollow nanospheres with diameters of 100–150 nm. researchgate.net
Table 1: Influence of Sulfur Source on MoS₂ Morphology in Solvothermal Synthesis
| Sulfur Source | Resulting Morphology | Average Size | Reference |
|---|---|---|---|
| Thioacetamide | Nanoflowers | ~100 nm | semanticscholar.org |
| Thiourea | Nanosheets | Few-layered | semanticscholar.org |
Table 2: Solvothermal Synthesis Parameters for Hollow MoS₂ Nanospheres
| Synthesis ID | Solvent Volume (%) | Temperature (°C) | Time (h) | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| S1 | 65 | 160 | 17 | Not specified | researchgate.net |
| S2 | 73 | 180 | 20 | Not specified | researchgate.net |
| S3 | 80 | 180 | 24 | Hollow Nanospheres | researchgate.net |
Solution Routes for Specific Particle Morphologies
Solution-based chemical routes offer a low-temperature alternative for synthesizing this compound nanoparticles. These methods often yield amorphous structures that can be subsequently crystallized through annealing.
One such method involves the reaction between an organometallic precursor, molybdenum hexacarbonyl (Mo(CO)₆), and sulfur in an organic solvent like p-xylene (B151628) at 140°C. researchgate.netrsc.org This process produces amorphous, rounded MoS₂ nanoparticles with diameters ranging from 10 to 30 nm. researchgate.netrsc.org Upon annealing at 550°C under vacuum, these nanoparticles undergo a structural transformation. They lose their rounded shape and become slightly crystallized, forming the 2H hexagonal structure with curved basal planes. rsc.org This annealing process also leads to a slight increase of 2–4% in the d(002) spacing compared to polycrystalline MoS₂. rsc.org The ability to produce nanoparticles with specific sizes and shapes is crucial for applications in catalysis and lubrication. rsc.org
Hybrid nanostructures, such as MoS₂ combined with graphene oxide, can also be synthesized using solution-based methods in reactors like semi-batch or impinging jet reactors. nih.gov The choice of reactor can influence the dispersion and size of the MoS₂ particles on the graphene oxide surface, with impinging jet reactors offering better mixing conditions that lead to smaller, more evenly distributed nanoparticles. nih.gov
Advanced Deposition Techniques
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise, atomic-level control over film thickness and uniformity. It relies on sequential, self-limiting surface reactions. For MoS₂, ALD has been explored using various precursors and reactants.
A common approach involves using a molybdenum precursor and a sulfur source, such as hydrogen sulfide (H₂S). Different molybdenum precursors have been successfully employed, including molybdenum hexafluoride (MoF₆), molybdenum pentachloride (MoCl₅), and molybdenum hexacarbonyl (Mo(CO)₆). atomiclayerdeposition.comaip.orghelsinki.fi
Using MoF₆ and H₂S at 200°C, linear and self-limiting growth of this compound films at a rate of 0.46 Å/cycle has been demonstrated. researchgate.net However, the as-deposited films are often amorphous and may require a post-deposition annealing step to achieve crystallinity. atomiclayerdeposition.comresearchgate.net For instance, annealing in a hydrogen-rich environment can induce crystallization and reduce impurities like fluorine. researchgate.net
A modified ALD process using Mo(CO)₆ and H₂S has been shown to produce crystalline films at temperatures as low as 190°C without the need for post-deposition annealing. aip.orgosti.gov This method yields films with a stoichiometric S-to-Mo ratio of 2:1 and exhibits controllable, linear growth. aip.orgosti.gov The key to this improved methodology is aligning the process time with the reaction kinetics of the precursor's carbonyl disassociation. aip.org
Table 3: Comparison of ALD Precursors for this compound
| Molybdenum Precursor | Sulfur Source | Deposition Temperature (°C) | Film Properties (As-Deposited) | Growth Rate (Å/cycle) | Reference |
|---|---|---|---|---|---|
| MoF₆ | H₂S | 200 | Amorphous | 0.46 | atomiclayerdeposition.comresearchgate.net |
| Mo(CO)₆ | H₂S | 190 | Crystalline | Not specified | aip.orgosti.gov |
| MoCl₅ | H₂S | >500 | Crystalline | Not specified | helsinki.fi |
| Mo(thd)₃ | H₂S | 300 | Crystalline | ~0.025 | helsinki.fi |
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film onto a substrate. PLD is advantageous for its ability to produce stoichiometric films and achieve conformal growth over complex, three-dimensional nanostructures.
This capability has been demonstrated in the creation of a self-powered, broadband photodetector by conformally growing MoS₂ on Gallium Nitride (GaN) nanorods. rsc.org The high aspect ratio and exposed edges of the conformally coated 2D material provide a large interface for enhanced optical absorption. rsc.org Reactive PLD (RPLD) in an H₂S gas environment can be used to create thin, homogenous amorphous MoSₓ films with a high concentration of catalytically active sulfur states, ensuring a conformal coating on rough surfaces. mdpi.com
The substrate plays a crucial role in the crystallinity of the deposited film. Highly crystalline few-layer MoS₂ has been successfully grown on silver (Ag) substrates using PLD, while deposition on aluminum (Al), nickel (Ni), and copper (Cu) under the same conditions did not yield crystalline films, likely due to differences in adlayer-substrate interactions. researchgate.net PLD can also be used to synthesize single-layer MoS₂ structures, from isolated nanocrystals to large-area films, by controlling the deposition parameters. rsc.org
Controlled Morphological and Dimensional Synthesis
The synthesis of monolayer and few-layer MoS₂ is of significant interest due to the unique electronic and optical properties that emerge at these dimensional scales, such as the transition from an indirect bandgap in bulk MoS₂ (~1.3 eV) to a direct bandgap in monolayer MoS₂ (~1.8 eV). atomiclayerdeposition.com
Several methods exist for producing these atomically thin layers. Chemical Vapor Deposition (CVD) is a widely used, scalable technique for growing large-area, high-quality mono- or few-layer MoS₂. nih.gov A common CVD approach is the thermal vapor sulfurization of a molybdenum precursor, such as molybdenum trioxide (MoO₃), on a substrate like Si/SiO₂. nih.gov By controlling process parameters, this method can achieve uniform, single-crystalline layers at temperatures around 650°C. nih.gov
Another scalable, two-step method involves the e-beam deposition of a molybdenum thin film onto a sapphire (Al₂O₃) substrate, followed by a sulfurization process. aip.org The thickness of the final MoS₂ film, ranging from monolayer to few-layers, can be controlled by adjusting the duration of the initial molybdenum deposition. aip.org
Chemical exfoliation, which involves intercalating bulk MoS₂ with lithium, is another approach capable of producing large quantities of mono- and few-layer nanosheets. nih.gov However, this process can sometimes induce structural changes that alter the material's semiconducting properties. nih.gov
Directed Growth of Nanostructures
The controlled synthesis of this compound (MoS₂) nanostructures with specific morphologies is crucial for tailoring their properties for various applications. Directed growth methods enable the precise fabrication of complex architectures, including nanoflowers, nanowires, nanoribbons, nanotubes, nanoplatelets, and vertically aligned nanosheets. These methodologies often involve the careful selection of precursors, surfactants, and reaction conditions to guide the nucleation and growth processes.
Nanoflowers
This compound nanoflowers are intricate, three-dimensional hierarchical structures composed of interconnected nanosheets. These structures are of significant interest due to their large surface area and abundance of exposed edge sites, which are catalytically active. Hydrothermal and solvothermal methods are commonly employed for their synthesis.
In a typical hydrothermal synthesis, molybdenum and sulfur precursors are reacted in an aqueous solution at elevated temperatures and pressures. For instance, a green hydrothermal method utilizes ammonium molybdenum hydrate (B1144303) and thiourea as precursors, avoiding the use of acids or bases. rsc.org This process yields crystalline MoS₂ nanoflowers with a lattice spacing of 0.61 nm. rsc.org Another approach involves the solvothermal synthesis using thioacetamide as the sulfur source, which produces nanoflowers with an average diameter of approximately 100 nm. proquest.comresearchgate.net The morphology of the resulting nanoflowers can be influenced by factors such as the molar ratio of molybdenum to sulfur precursors. acs.org For example, adjusting the Mo/S molar ratio from 1:2 to 1:6 in a hydrothermal process has been shown to promote the formation of nanoflower-like structures, particularly at ratios of 1:5 and 1:6. acs.org
The selection of precursors and other reagents plays a critical role in defining the final structure. A one-step hydrothermal synthesis at 180 °C using anhydrous molybdenum pentachloride and four sulfur ammonium molybdate as dual molybdenum sources, with thiourea as the sulfur source, has been reported to produce highly crystalline, flower-like MoS₂. scientific.net The pH of the system, controlled by the molar ratio of the molybdenum sources, influences the purity and phase of the resulting product. scientific.net Similarly, using ammonium heptamolybdate tetrahydrate and citric acid with thioacetamide in a solvothermal process can also yield these complex structures. proquest.com
| Synthesis Method | Molybdenum Precursor | Sulfur Precursor | Key Parameters | Resulting Nanoflower Characteristics |
| Green Hydrothermal | Ammonium molybdenum hydrate | Thiourea | Acid/base-free | Good crystallinity, 0.61 nm lattice spacing |
| Solvothermal | Ammonium heptamolybdate tetrahydrate | Thioacetamide | Molar ratio of Mo to citric acid (1:2) | Mean diameter of ~100 nm |
| Hydrothermal | Anhydrous molybdenum pentachloride & Four sulfur ammonium molybdate | Thiourea | 180 °C, pH control via Mo source ratio | High crystallinity, petals with nanometer thickness |
| Hydrothermal | Not specified | Not specified | Mo/S molar ratios (1:2 to 1:6) | Nanoflower-like morphology at 1:5 and 1:6 ratios |
Nanowires and Nanoribbons
One-dimensional MoS₂ nanostructures, such as nanowires and nanoribbons, are valued for their unique electronic and optical properties. A two-step, electrochemical/chemical synthesis method has been developed for the production of these structures. nih.govmst.eduelsevierpure.com This process begins with the electrodeposition of molybdenum oxide (MoOₓ, a mixture of MoO₂ and MoO₃) wires onto a highly oriented pyrolytic graphite (B72142) (HOPG) surface. nih.govmst.eduelsevierpure.com These precursor wires are then converted to MoS₂ by reacting them with hydrogen sulfide (H₂S) gas at different temperatures. nih.govmst.eduelsevierpure.com
The temperature of the sulfurization step is a critical parameter that determines the final morphology and crystal phase of the nanostructure. nih.govmst.eduelsevierpure.com
Low-Temperature (LT) Synthesis (500-700 °C): This process yields hemicylindrical nanowires that are predominantly of the 2H-MoS₂ phase. nih.govmst.eduelsevierpure.com The internal structure of these nanowires consists of many interwoven, multilayer strands of MoS₂. nih.govmst.eduelsevierpure.com
High-Temperature (HT) Synthesis (>800 °C): This process results in the formation of nanoribbons that are primarily of the 3R-MoS₂ phase. nih.govmst.eduelsevierpure.com These nanoribbons are composed of planar crystallites where the c-axis of the 3R-MoS₂ unit cell is oriented perpendicular to the graphite surface. nih.govmst.eduelsevierpure.com The resulting nanoribbons typically have widths ranging from 50 to 800 nm and thicknesses from 3 to 100 nm. nih.govmst.edu
More recent methods have demonstrated the growth of MoS₂ nanoribbons up to 10 µm in length through the reaction of molybdenum oxide films with sodium fluoride (B91410) (NaF) in a sulfur-rich environment at 800 °C. dtu.dkresearchgate.net This vapor-liquid-solid (VLS) process can produce nanoribbons with single-layer edges. dtu.dk
| Parameter | Low-Temperature (LT) Synthesis | High-Temperature (HT) Synthesis |
| Temperature | 500-700 °C | >800 °C |
| Resulting Structure | Nanowires | Nanoribbons |
| Predominant Phase | 2H-MoS₂ | 3R-MoS₂ |
| Morphology | Hemicylindrical, interwoven multilayer strands | Planar crystallites, 50-800 nm width, 3-100 nm thick |
Nanotubes and Nanoplatelets
Inorganic nanotubes of MoS₂ are hollow, cylindrical structures that exhibit remarkable properties. Various synthesis strategies have been explored to create these one-dimensional nanostructures. One common approach involves the gas-phase reaction of molybdenum trioxide (MoO₃) with H₂S in an argon atmosphere. researchgate.net The sulfurization of pre-formed molybdenum oxide nanowhiskers at elevated temperatures in a reducing atmosphere is another effective method. acs.org This vapor-gas-solid reaction can be carefully controlled to produce MoS₂ nanotubes with diameters ranging from 40 to 200 nm. acs.org
Hydrothermal methods have also been successfully employed. For instance, nanotubes and nanorods can be synthesized from MoO₃ and potassium thiocyanate (B1210189) (KSCN). ucc.ie A novel approach utilizes an inorganic-organic precursor, where hexadecylamine (B48584) is intercalated into the layers of MoS₂. Subsequent hydrothermal treatment of this nanocomposite induces a self-organized rolling mechanism, leading to the formation of nanotubes with lengths of 2-12 µm and inner diameters of 25-100 nm. ucc.ie Furthermore, the annealing of ammonium tetrathiomolybdate ((NH₄)₂MoS₄) in a hydrogen environment can also yield multi-wall MoS₂ nanotubes. ucc.ie
| Synthesis Method | Precursors | Key Process | Resulting Nanotube Dimensions |
| Gas-Phase Reaction | MoO₃, H₂S | Reaction in Argon atmosphere | Not specified |
| Sulfurization | Molybdenum oxide nanowhiskers, H₂S | Vapor-gas-solid reaction in reducing atmosphere | Diameter: 40-200 nm |
| Hydrothermal | MoS₂-hexadecylamine nanocomposite | Self-organized rolling mechanism | Length: 2-12 µm, Inner Diameter: 25-100 nm |
| Annealing | (NH₄)₂MoS₄ | Annealing in hydrogen | Multi-wall nanotubes |
Vertically Aligned Nanosheets
MoS₂ nanosheets grown vertically on a substrate offer a high density of exposed edge sites, which is advantageous for applications in catalysis and energy storage. Chemical vapor deposition (CVD) is a primary technique for fabricating these structures. nih.govacs.org In one CVD approach, molybdenum hexacarbonyl (Mo(CO)₆) and 1,2-ethanedithiol (B43112) are used as the molybdenum and sulfur precursors, respectively. nih.gov The spatial location of the substrate relative to the precursor outlet in the CVD reactor plays a crucial role in determining the growth characteristics and crystallinity of the 2H-MoS₂ nanosheets. nih.gov
Another method involves the sulfurization of a molybdenum metal layer. worktribe.com The thickness of the initial metal film influences the final morphology; thicker layers tend to promote the growth of vertically aligned nanosheets. worktribe.com The direct growth of a hybrid MoO₂/MoS₂ nanostructure on a molybdenum foil via CVD has also been reported. nih.govacs.org This process involves the partial conversion of initially formed MoO₂ crystals into MoS₂ layers under controlled sulfurization conditions. nih.govacs.org The substrate itself can direct the growth, as demonstrated by the synthesis of vertically standing MoS₂ nanosheets on silicon carbide (SiC) substrates, where the nanosheets align with specific crystallographic directions of the substrate. worktribe.com The interaction and compression between growing MoS₂ islands during the CVD process can also induce the formation of these vertical structures. researchgate.net
Formation of Quantum Dots (QDs)
This compound quantum dots (QDs) are zero-dimensional nanomaterials, typically with sizes below 10 nm, that exhibit quantum confinement effects, leading to unique photoluminescence properties. Facile, bottom-up hydrothermal methods are the most common routes for their synthesis.
These methods generally involve reacting a molybdenum source with a sulfur-containing molecule in water at elevated temperatures. For example, MoS₂ QDs can be synthesized by reacting sodium molybdate (Na₂MoO₄·2H₂O) with L-cysteine at 200 °C for 36 hours. acs.orgmdpi.comrsc.org The resulting spherical QDs have an average size of around 3.5 nm and a quantum yield of 6.5%. rsc.org The pH of the initial solution is often adjusted to around 6.5 to facilitate the reaction. acs.orgmdpi.com
Another set of precursors involves ammonium tetrathiomolybdate ((NH₄)₂MoS₄) as the molybdenum and sulfur source, with glutathione (B108866) (GSH) also playing a role as a reducing and surface passivating agent. nih.gov This one-pot hydrothermal process, conducted at 200 °C for 24 hours, can produce highly fluorescent MoS₂ QDs with a photoluminescence quantum yield as high as 20.4%. nih.gov The use of glutathione not only provides sulfur but also functionalizes the surface of the QDs with carboxyl, amino, and thiol groups. nih.gov
| Molybdenum Source | Sulfur/Reducing Agent | Reaction Conditions | Resulting QD Properties |
| Sodium molybdate (Na₂MoO₄·2H₂O) | L-cysteine | Hydrothermal, 200 °C, 36 h, pH 6.5 | Average size ~3.5 nm, Quantum Yield ~6.5% |
| Ammonium tetrathiomolybdate ((NH₄)₂MoS₄) | Glutathione (GSH) | Hydrothermal, 200 °C, 24 h, pH 6.5 | Quantum Yield up to 20.4% |
| Sodium molybdate (Na₂MoO₄·2H₂O) | Glutathione (GSH) | Hydrothermal, 200 °C, 24 h, pH 6.5 | Photoluminescence Quantum Yield ~6% |
Wafer-Scale and Large-Area Film Production
The transition of MoS₂ from laboratory-scale synthesis to practical applications in electronics and optoelectronics necessitates the development of methods for producing high-quality, uniform thin films over large areas, such as entire wafers. Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are the leading techniques for achieving this scalability.
CVD methods typically involve the reaction of volatile precursors at high temperatures. One common approach is the sulfurization of a pre-deposited molybdenum or molybdenum trioxide (MoO₃) layer. For instance, wafer-scale MoS₂ films with a controllable number of layers (from 2 to 12) can be synthesized by sulfurizing a molybdenum metal film of varying thickness with H₂S gas. ibs.re.kr Another CVD route involves reacting MoO₃ powder with sulfur powder at elevated temperatures. The epitaxial growth of highly oriented, continuous monolayer MoS₂ films on 2-inch single-crystalline sapphire wafers has been achieved using this method, with growth temperatures around 930 °C. pku.edu.cn
Atomic layer deposition (ALD) offers precise, atomic-level thickness control and excellent conformality, which is ideal for industrial applications. A typical ALD process for MoS₂ uses molybdenum hexacarbonyl (Mo(CO)₆) and H₂S as the molybdenum and sulfur precursors, respectively. rsc.org This process has a narrow ALD window between 155–175 °C. rsc.org The as-grown films are often amorphous due to the low deposition temperature and require a post-annealing step at high temperatures in a H₂S atmosphere to improve crystallinity and composition. rsc.org This ALD method has been used to achieve uniform film growth on 4-inch SiO₂/Si wafers. rsc.org A variation, known as inhibitor-utilizing ALD (iALD), has been developed to produce highly crystalline MoS₂ thin films on 6-inch wafers with significantly increased grain size. researchgate.net Another two-step approach combines ALD for the deposition of a wafer-scale MoO₃ thin film using Mo(CO)₆ and ozone, followed by a CVD sulfurization step to convert it into stoichiometric MoS₂. mdpi.com
| Method | Precursors | Substrate | Key Process Parameters | Film Characteristics |
| CVD | Mo metal, H₂S | Si/SiO₂, Quartz | Sulfurization of Mo film | Controllable layer number (2-12), uniform |
| CVD | MoO₃, Sulfur | 2-inch Sapphire | Growth at ~930 °C | Highly oriented, continuous monolayer |
| ALD | Mo(CO)₆, H₂S | 4-inch SiO₂/Si | 155–175 °C, post-annealing required | Amorphous as-grown, uniform after annealing |
| iALD | Mo precursors, inhibitors | 6-inch wafers | Optimized inhibition of precursor absorption | Highly crystalline, large grain size |
| ALD + CVD | Mo(CO)₆, Ozone (for ALD); H₂S (for CVD) | SiO₂/Si | ALD of MoO₃ followed by sulfurization | Stoichiometric MoS₂ |
Defect Engineering and Functionalization of Molybdenum Sulfide
Intrinsic Defects and Their Characterization
Intrinsic defects are naturally occurring imperfections in the MoS₂ crystal lattice. These defects play a significant role in determining the material's fundamental properties.
Sulfur vacancies are the most common type of intrinsic defect in MoS₂. rsc.orgresearchgate.net They occur when a sulfur atom is missing from its lattice site. The formation of sulfur vacancies introduces localized electronic states within the bandgap of MoS₂. acs.orgresearchgate.net These in-gap states can act as charge traps or active sites, significantly influencing the material's electronic and catalytic behavior. researchgate.net
The electronic signatures of sulfur vacancies have been a subject of extensive research. Experimental techniques like angle-resolved photoemission spectroscopy (ARPES) have directly observed an occupied defect state just above the valence band maximum (VBM) in MoS₂ single crystals with sulfur vacancies. rsc.org This leads to an upward shift of the VBM. rsc.org Theoretical calculations using density functional theory (DFT) have corroborated these findings, showing an occupied defect state near the VBM and additional unoccupied states deep within the bandgap. rsc.org
The presence of sulfur vacancies is often associated with n-type conductivity in MoS₂; however, some studies suggest they may act as deep acceptors, contradicting the notion that they are the primary source of n-type behavior. rsc.orgnih.gov The concentration of sulfur vacancies can influence the charge transport characteristics, with higher concentrations potentially leading to increased current. acs.orgacs.org The spatial distribution of these vacancies also plays a critical role in determining the electrical conduction properties of MoS₂ monolayers. acs.org
Key Research Findings on Sulfur Vacancies:
| Finding | Experimental/Theoretical Basis | Impact on MoS₂ Properties | References |
| Introduction of in-gap states | ARPES, DFT | Alters electronic structure, creates active sites | rsc.orgresearchgate.net |
| Upward shift of VBM | ARPES | Modifies band alignment | rsc.org |
| Potential for n-type or p-type behavior | DFT, XPS | Influences carrier type and concentration | rsc.orgnih.gov |
| Increased current with higher concentration | Quantum transport modeling | Enhances electrical conductivity | acs.orgacs.org |
| Influence on catalytic activity | Experimental studies | Creates active sites for reactions like hydrogen evolution | stanford.edu |
Molybdenum vacancies (Mo vacancies) are another type of point defect where a molybdenum atom is absent from its lattice position. acs.org While less common than sulfur vacancies, Mo vacancies also significantly impact the electronic and optical properties of MoS₂. e-asct.org The formation of a single Mo vacancy is energetically less favorable than a sulfur vacancy. researchgate.net
Mo vacancies can introduce defect states within the bandgap, which can be identified by their characteristic resonances in scanning tunneling microscopy measurements. osti.gov These vacancies can be beneficial for creating high-quality p-type contacts in Mo-MoS₂ junctions. rsc.org The introduction of Mo vacancies has been shown to improve the optoelectronic properties of MoS₂ phototransistors, allowing for the detection of a wider wavelength range. e-asct.org
Often, vacancies can combine to form more complex defects. For instance, a molybdenum vacancy is frequently observed as a VMoS₃ complex, where a Mo atom and three nearby S atoms are missing. acs.org These complex defects have their own unique electronic signatures and can influence the material's properties in distinct ways. acs.org
Polycrystalline MoS₂ films, which are common in large-area synthesis methods like chemical vapor deposition (CVD), are composed of individual crystalline grains. acs.orgresearchgate.net The interfaces between these grains are known as grain boundaries (GBs). acs.orgresearchgate.net These are one-dimensional defects that can significantly alter the electronic, mechanical, and optical properties of the material. acs.orgresearchgate.netnih.gov
The structure of grain boundaries in MoS₂ is more complex than in materials like graphene and can consist of various dislocation cores, such as 5|7 and 4|8 membered rings. acs.orgrsc.org Some grain boundaries, particularly 60° tilt boundaries, have been found to exhibit metallic behavior, creating one-dimensional metallic wires within the semiconducting MoS₂ matrix. acs.orgnih.gov This opens up possibilities for creating electronic heterostructures by controlling the growth of faceted MoS₂ grains. acs.org
Grain boundaries can act as scattering centers for charge carriers, which can degrade electrical transport by forming electrostatic barriers. nih.gov However, they can also introduce localized electronic states that can enhance certain properties. researchgate.net For instance, tilt boundaries have been shown to cause a strong enhancement in photoluminescence, while mirror twin boundaries lead to quenching. researchgate.net The mechanical properties of polycrystalline MoS₂, including its stiffness and strength, are also dependent on the grain size and follow an inverse pseudo Hall-Petch relationship. acs.org
In multilayer MoS₂, the arrangement of individual layers can be disrupted, leading to interlayer defects and stacking faults. oup.com MoS₂ can exist in different polytypes, such as the hexagonal (2H) and rhombohedral (3R) forms, which differ in their stacking sequence. researchgate.net Stacking faults are interruptions in the regular stacking order of the layers. oup.com
These defects can be visualized using high-resolution transmission electron microscopy (HRTEM). oup.com Stacking faults can influence the electronic properties of the material. bohrium.com For example, theoretical calculations have suggested that stacking faults can induce topological states in MoS₂ monolayers. bohrium.com The interlayer distance and stacking order can also affect the local electronic properties of bilayer and multilayer MoS₂. nih.govrsc.org
Molybdenum disulfide can exist in different crystal structures or polymorphs. The most common and stable form is the semiconducting 2H phase. acs.org Another important polymorph is the metallic 1T phase. acs.org The transition from the 2H to the 1T phase can be induced by various methods, including chemical intercalation (e.g., with lithium), strain, and electron beam irradiation. acs.orgresearchgate.net
The 1T phase of MoS₂ has a distorted octahedral coordination and exhibits metallic properties, which makes it highly attractive for applications in catalysis and electronics. acs.orgacs.org The enhanced reactivity of the 1T phase is attributed to its metallic nature and the presence of more active sites for chemical reactions. acs.org For example, the 1T phase shows significantly higher activity for the hydrogen evolution reaction (HER) compared to the 2H phase. acs.org
The phase transition involves the gliding of sulfur atomic planes, and it is often initiated at defect sites or edges. acs.orgrsc.org The presence of sulfur vacancies can kinetically facilitate the 2H to 1T phase transition. acs.org The ability to control this phase transition provides a powerful tool for tuning the electronic and catalytic properties of MoS₂. acs.org
Extrinsic Defect Introduction through Doping
Extrinsic defects are intentionally introduced impurities, or dopants, into the MoS₂ lattice. Doping is a fundamental technique used to control the carrier concentration and type (n-type or p-type) in semiconductors.
For MoS₂, traditional doping methods like ion implantation can damage the atomically thin lattice. mdpi.comnih.gov Therefore, alternative strategies such as substitutional doping and surface adsorption are employed. aps.orgacs.org
In substitutional doping , atoms in the MoS₂ lattice are replaced by foreign atoms. For instance, substituting molybdenum with niobium can induce p-type behavior, while rhenium substitution can lead to n-type doping. aps.orgrsc.org Doping can also be achieved by replacing sulfur atoms. aps.org
Surface adsorption , also known as surface charge transfer doping, involves the adsorption of atoms or molecules onto the MoS₂ surface. nih.govacs.org Alkali metals like lithium, sodium, and potassium, when adsorbed, can donate electrons to the MoS₂, resulting in n-type doping. acs.orgaip.org Conversely, molecules like copper chloride can act as electron acceptors, leading to p-type doping. mdpi.com This method is advantageous as it is less disruptive to the crystal structure. mdpi.com The dipole moment of certain polymer dopants can also be utilized to induce n-type doping. frontiersin.org
The choice of dopant and doping method allows for the precise tuning of the electronic and optical properties of MoS₂ for various device applications. mdpi.comaps.org
Summary of Doping Strategies for MoS₂:
| Doping Method | Dopant Examples | Resulting Carrier Type | Mechanism | References |
| Substitutional (Mo site) | Niobium (Nb) | p-type | Hole injection | aps.orgbohrium.com |
| Substitutional (Mo site) | Rhenium (Re) | n-type | Electron donation | aps.orgrsc.org |
| Substitutional (Mo site) | Nickel (Ni) | n-type | Modification of electronic environment | mdpi.com |
| Surface Adsorption | Alkali Metals (Li, Na, K) | n-type | Electron transfer from adatom to MoS₂ | acs.orgaip.org |
| Surface Adsorption | Copper Chloride (CuCl₂) | p-type | Electron withdrawal from MoS₂ | mdpi.com |
| Surface Adsorption | p-toluene sulfonic acid | n-type | Charge transfer from dopant molecule | nih.gov |
Methodologies for Defect Generation and Control
The precise generation and control of defects are paramount for harnessing the full potential of defect-engineered MoS₂. Various physical and chemical methods have been developed to introduce defects in a controlled manner.
Chemical exfoliation via intercalation is a scalable method for producing few-layered MoS₂ nanosheets. This process involves the insertion of foreign species, typically ions, between the layers of bulk MoS₂, which weakens the van der Waals forces and facilitates exfoliation.
A widely used method involves the intercalation of lithium ions using n-butyllithium. nih.gov The subsequent reaction with water leads to the evolution of hydrogen gas, which pushes the layers apart. A novel strategy utilizes a controlled reaction with substoichiometric amounts of n-butyllithium, resulting in the intercalation of only the crystal edges. These pre-intercalated crystals can then be readily exfoliated in an ethanol-water solution to produce a high yield of trilayer nanosheets while retaining the semiconducting 2H phase. nih.govresearchgate.net Another approach employs zero-valent transition metals such as Co⁰, Ni⁰, and Cu⁰ as mild reducing agents for intercalation, which helps to avoid the structural damage often associated with conventional chemical exfoliation. rsc.org These intercalation-driven exfoliation processes can also be considered a form of defect engineering, as the process can introduce strain and vacancies. osti.gov
Plasma treatment and thermal annealing are versatile physical methods for creating and controlling defects in MoS₂. These techniques can be used to introduce vacancies, etch the material, and even facilitate doping.
Argon ion (Ar⁺) bombardment is an effective way to introduce defects on the surface of bulk MoS₂. researchgate.net The energy of the ions can be tuned to control the depth and density of the created defects. Subsequent thermal annealing in a vacuum can be used to remove sulfur atoms from the surface. Heating to 650°C leads to the sublimation of the topmost sulfur atoms, and longer annealing times result in the removal of deeper sulfur atoms. researchgate.net
Plasma treatments using reactive gases can also be employed for defect engineering. For instance, hydrogen plasma can be used to create sulfur vacancies and strain in MoS₂. mdpi.com Furthermore, plasma can be utilized for doping, as demonstrated by the preparation of N-doped MoP through plasma treatment. mdpi.com The sulfurization of MoO₃ samples in a radiofrequency H₂S plasma has also been shown to form a thin layer of MoS₂. researchgate.net The interaction of plasma-generated reactive species can lead to rapid crystallization and the creation of vacancy defects. mdpi.com
Intercalation and deintercalation of ions can be used to control the crystal phase of MoS₂, most notably to induce a transition from the thermodynamically stable semiconducting 2H phase to the metastable metallic 1T or 1T' phase.
The intercalation of alkali metal ions, such as lithium, is a well-established method for inducing the 2H to 1T phase transition. researchgate.netmemphis.edu The charge transfer from the intercalated ions to the MoS₂ layers destabilizes the 2H phase, making the 1T phase energetically more favorable. This phase transition is often accompanied by an increase in electrical conductivity and catalytic activity. The process is reversible; deintercalation, which can be achieved through mild annealing, leads to the restoration of the 2H phase. researchgate.net
Recent research has also focused on methods to synthesize and stabilize the 1T' phase. A self-intercalation method involving K₂S has been demonstrated to produce phase-pure 1T' MoS₂. nih.govpolyu.edu.hk In this process, the intercalation of K₂S and the formation of the 1T' phase occur simultaneously at high temperatures. Theoretical calculations show that the K₂S intercalation lowers the formation energy of the 1T' phase, making it more stable than the 2H phase. nih.gov The development of strategies to achieve phase transitions through strong interfacial interactions with other materials, such as M₂C MXenes, is also an active area of research. rsc.org
Solvent-Mediated Defect Formation and Modulation
The synthesis of molybdenum sulfide (B99878) (MoS₂) through solvothermal and hydrothermal methods offers a versatile platform for controllably introducing and modulating defects within its structure. The choice of solvent, along with other reaction parameters such as temperature and pressure, plays a crucial role in determining the type, density, and distribution of these defects, which in turn dictates the material's properties and potential applications.
A facile solvothermal method employing a mixture of water, ethanol, and glycerin has been shown to generate stable mixed-phase (1T-2H) MoS₂ with both sulfur (S) and molybdenum (Mo) vacancies. acs.org The composition of the solvent directly influences the ratio of the metallic 1T phase to the semiconducting 2H phase and the concentration of vacancies within the MoS₂ nanoflowers. acs.org Similarly, the use of different alcohols (ethanol, ethylene (B1197577) glycol, glycerol) mixed with water in hydrothermal synthesis affects the morphology and defect landscape of the resulting MoS₂. researchgate.net For instance, MoS₂ synthesized in ethanol/water, ethylene glycol/water, and glycerol/water mixtures tends to form smaller 3D flower-like structures with larger layer distances, accompanied by oxygen doping. researchgate.net This oxygen doping introduces defects that can enhance the material's sensitivity to water vapor, which is beneficial for humidity sensing applications. researchgate.net
A novel two-phase hydrothermal synthesis approach, which introduces an organic or supercritical solvent as a second immiscible medium, has been developed to engineer in-plane defects. researchgate.net When aqueous droplets containing the MoS₂ precursors are dispersed in an organic solvent like decalin or supercritical heptane, the MoS₂ slabs are forced to grow along the curved interfaces of these droplets. researchgate.net This method results in the formation of highly curved basal planes, which promotes the generation of sulfur vacancies. researchgate.net Theoretical calculations have shown that the formation energy of a sulfur vacancy is reduced on these curly structures compared to planar MoS₂ monolayers, which can enhance the material's catalytic activity. researchgate.net
The dispersion of MoS₂ nanosheets in polar solvents is also influenced by surface defects. Monolayer MoS₂ nanosheets with abundant sulfur vacancies and oxygen substitution exhibit enhanced dispersibility in polar solvents like ethylene glycol. acs.org These defects create a negative surface potential, which aids in stabilizing the nanosheets in the solvent. Furthermore, the choice of solvent during exfoliation processes can impact the final material. The use of an n-propanol/water mixture for liquid-phase exfoliation, for example, can lead to disorder and the introduction of defects in the exfoliated MoS₂ nanosheets.
| Synthesis Method | Solvent(s) | Key Findings on Defect Formation | Resulting Properties/Applications |
|---|---|---|---|
| Solvothermal | Water, Ethanol, Glycerin | Tunable 1T/2H phase ratio and introduction of both S and Mo vacancies. acs.org | Enhanced hydrodesulfurization activity. acs.org |
| Hydrothermal | Ethanol/Water, Ethylene Glycol/Water, Glycerol/Water | Formation of smaller 3D flower-like structures with larger layer distances and oxygen doping. researchgate.net | Improved humidity sensing performance. researchgate.net |
| Two-Phase Hydrothermal | Water with Decalin or Supercritical Heptane | Generation of curved basal planes with an increased density of in-plane sulfur vacancies. researchgate.net | Enhanced catalytic performance. researchgate.net |
| Nanoconfined Solvothermal | Not specified | Creation of abundant sulfur vacancies and oxygen substitution. acs.org | Enhanced dispersibility in polar solvents. acs.org |
| Liquid-Phase Exfoliation | n-propanol/water | Introduction of disorder and defects. | Not specified |
Surface Functionalization for Defect Management and Performance Tuning
Thiol-based chemistry is a widely employed method for defect engineering in MoS₂. Organic thiols have a high affinity for the unsaturated Mo atoms at sulfur vacancy sites. nih.gov This interaction can lead to either the "healing" of the vacancy, where the thiol repairs the defect, or the covalent functionalization of the site. scispace.com The degree of functionalization can be controlled by using substituted thiophenols, where the electron-withdrawing or electron-donating nature of the substituents influences the reaction. nih.gov For instance, a solvent-free procedure using butanethiol vapors has been shown to effectively heal defects, leading to a significant recovery in the performance of MoS₂-based field-effect transistors. scispace.com
Beyond thiols, other chemical strategies have been developed for surface functionalization. The use of aryl diazonium salts allows for the covalent attachment of new functional groups to the basal plane of MoS₂ through the formation of covalent bonds with surface sulfur atoms. This method is not solely dependent on the presence of sulfur vacancies, enabling potentially higher surface coverage. Another approach involves the use of iodoacetic acid to functionalize exfoliated MoS₂ nanosheets. This functionalization has been shown to protect the metastable metallic 1T' phase of MoS₂ from oxidation, thereby preserving and even enhancing its catalytic activity for the hydrogen evolution reaction.
Non-covalent functionalization offers a less disruptive method for modifying the surface of MoS₂. This can be achieved through van der Waals interactions, for example, with polycyclic perylene (B46583) bisimide dendrimers, which form self-assembled monolayers on the MoS₂ surface. Surface treatments can also be used to tune the properties of MoS₂. For example, a hydrogen treatment can be employed to create a controlled number of sulfur vacancies, which in turn tunes the threshold voltage of MoS₂ field-effect transistors. Thermal treatment in N-methyl-2-pyrrolidone (NMP) has been demonstrated as a method for stable and reversible n-type doping of MoS₂.
| Functionalization Method/Agent | Targeted Defect/Site | Effect on MoS₂ | Performance Tuning Outcome |
|---|---|---|---|
| Thiophenols | Sulfur Vacancies | Covalent functionalization, degree tunable by substituents. nih.gov | Controlled defect engineering. nih.gov |
| Butanethiol (vapor) | Sulfur Vacancies | Defect healing. scispace.com | Recovery of electronic device performance. scispace.com |
| Aryl Diazonium Salts | Basal Plane Sulfur Atoms | Covalent functionalization with high surface coverage. | Modification of reactivity and electronic properties. |
| Iodoacetic Acid | Surface of 1T' MoS₂ nanosheets | Protects the 1T' phase from oxidation. | Enhanced catalytic activity for hydrogen evolution. |
| Perylene Bisimide Dendrimers | Basal Plane | Non-covalent functionalization via self-assembled monolayers. | Tunable electrical properties. |
| Hydrogen Treatment | Surface | Creates a controlled amount of sulfur vacancies. | Bidirectional tuning of threshold voltage in transistors. |
| N-methyl-2-pyrrolidone (NMP) Thermal Treatment | Surface | Stable and reversible n-type doping. | Reduced contact resistance and enhanced field-effect mobility. |
Computational and Theoretical Investigations of Molybdenum Sulfide
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method widely used to investigate the electronic structure and properties of materials. For molybdenum sulfide (B99878), DFT calculations have been extensively employed to explore its fundamental characteristics and potential applications.
Elucidation of Catalytic Reaction Mechanisms and Active Sites
DFT studies have been crucial in understanding the catalytic activity of MoS₂, particularly for reactions like the hydrogen evolution reaction (HER) and hydrodesulfurization (HDS). These calculations help identify the active sites on MoS₂ structures and elucidate the step-by-step mechanisms of catalytic processes.
Research has shown that the edges of hexagonal 2H-MoS₂ are typically considered the active sites for the HER. researchgate.net DFT studies have investigated HER pathways and kinetics on both the basal and edge planes of 2H-MoS₂, considering the effect of the solvent. researchgate.net Results indicate that at the sulfur (S) sites, the HER is more likely to follow the Volmer-Heyrovsky pathway, with edge S sites exhibiting higher activity than basal S sites. researchgate.net On the molybdenum (Mo) edge sites, both Volmer-Tafel and Volmer-Heyrovsky pathways are favorable, and their kinetics can be enhanced by the synergistic effect of adjacent S and adsorbed water molecules. researchgate.net
For hydrodesulfurization (HDS), DFT has been used to study the adsorption and reaction of sulfur-containing molecules like thiophene (B33073) on MoS₂ and cobalt-promoted MoS (CoMoS) catalysts. osti.govresearchgate.net These studies help to understand how different molecules interact with the active sites, such as the "CUS-like" sites formed by sulfur atom dimerization on the edges. osti.gov
DFT calculations have also been applied to study the HER mechanism at the interfaces between the 1T and 2H phases of MoS₂. rsc.org By analyzing the free energy of atomic hydrogen adsorption (ΔGH), these studies suggest that optimal H₂ evolution occurs at specific hydrogen coverages, and the dominant reaction pathway can be the Volmer-Tafel mechanism with the Volmer reaction as the rate-determining step. rsc.org
Analysis of Interfacial and Surface Properties and Interactions
DFT is a valuable tool for investigating the properties of MoS₂ surfaces and its interactions with other materials at interfaces. These studies are important for understanding phenomena like adsorption, contact formation in electronic devices, and the behavior of supported MoS₂ catalysts.
DFT calculations have been used to study the structural parameters of metal/MoS₂ interfaces, taking into account van der Waals interactions. ascent.network By relaxing atomic positions to minimize energy, DFT provides insights into the atomic structure at the interface. ascent.network Studies on MoS₂/GaN heterostructures using DFT have explored different interface configurations, including ideal and oxidized GaN surfaces, to understand their structural, chemical, and electronic properties. mdpi.com These calculations have helped to determine the nature of the interface bond (e.g., van der Waals) and the doping effects on MoS₂. mdpi.com
The adsorption of molecules on MoS₂ surfaces, a key aspect of surface properties, has also been investigated using DFT. researchgate.netacs.org For instance, DFT studies on water molecule adsorption on MoS₂ have provided insights into the thermodynamics of physisorption and how adsorption affects interlayer shearing resistance and friction. acs.org
Modeling of Electronic Structure, Band Engineering, and Band Hybridization
DFT is extensively used to calculate the electronic band structure of MoS₂, which dictates its electrical and optical properties. These calculations are crucial for understanding the transition from indirect to direct bandgap in monolayer MoS₂ and for exploring methods to engineer the band structure for specific applications.
DFT calculations have shown that bulk MoS₂ is an indirect bandgap semiconductor, while monolayer MoS₂ exhibits a direct bandgap. aip.orgscirp.orgresearchgate.net The bandgap value is dependent on the number of layers, decreasing as the layer number increases. researchgate.netrsc.org For monolayer MoS₂, the valence band maximum (VBM) and conduction band minimum (CBM) are located at the K-point of the Brillouin zone. aip.orgscirp.org The CBM is primarily composed of Mo d orbitals, while the VBM has contributions from both S p and Mo d orbitals, indicating strong hybridization. aip.org
DFT studies also explore band engineering in MoS₂ through various methods, such as applying strain or introducing dopants and vacancies. scirp.orgup.ac.zaaip.orgrsc.orguwo.caworldscientific.com For example, mechanical strain can tune the bandgap of MoS₂, and sufficient strain can even induce a semiconductor-to-metal transition. scirp.orgaip.org Introducing sulfur vacancies can create defect states within the bandgap, forming an intermediate band. rsc.org Alloying MoS₂ with other transition metals or chalcogens has also been investigated using DFT to engineer the bandgap. up.ac.za
Band hybridization, particularly the interaction between Mo d and S p orbitals, is a significant feature of MoS₂'s electronic structure that is well-captured by DFT. aip.orgworldscientific.commdpi.com DFT calculations have revealed how structural defects, such as sulfur vacancies, can introduce in-gap defect states and lead to hybridization, affecting the electronic properties. pnas.orgiaea.orgnih.gov
Here is an example of bandgap values calculated using DFT for different forms of MoS₂:
| MoS₂ Form | Bandgap Type | DFT Calculated Bandgap (eV) |
| Bulk | Indirect | 0.9 - 1.2 |
| Monolayer | Direct | 1.57 - 1.92 |
| Bilayer | Indirect | 1.78 |
| Few-layer (3R) | Indirect | Decreases with layers |
Note: DFT calculated bandgaps can vary depending on the functional used and computational parameters. Experimental values for monolayer MoS₂ bandgap are typically around 1.8-1.9 eV. scirp.org
Prediction of Structural Stability and Polymorphism
DFT calculations are used to investigate the relative stability of different structural phases (polymorphs) of MoS₂ and predict phase transitions under various conditions. This is crucial for synthesizing and utilizing specific MoS₂ phases for different applications.
MoS₂ exists in several structural phases, with the 2H phase being the most stable semiconductor form. rsc.orgmit.edu Other phases, such as the metallic 1T and distorted 1T' phases, are metastable. mit.edursc.org DFT calculations have been employed to determine the energy differences between these phases and understand the mechanisms of phase transitions. mit.edursc.orgacs.orgaps.org For instance, DFT studies have shown that the energy of the 1T' phase is significantly higher than the 2H phase for MoS₂, suggesting that chemical processes are needed for the transition between them. mit.edu
DFT has also been used to study the stability of MoS₂ nanostructures, such as triangular nanoclusters and fullerenes. acs.orgnih.govacs.org These calculations help to identify stable configurations and understand how size and shape affect stability. acs.orgacs.orgarxiv.org DFT can also predict the structural stability under mechanical strain, determining critical strain values that might lead to buckling or phase transitions. aip.org
The stability of different MoS₂ polymorphs can be influenced by factors like doping and interaction with substrates, which can be investigated using DFT. rsc.orgaps.orgarxiv.org For example, charge doping has been shown by DFT to induce the phase transition from the 2H to the 1T structure in single-layer MoS₂. aps.org
Adsorption Mechanisms of Small Molecules and Biomolecules
Understanding how different molecules adsorb onto MoS₂ surfaces is vital for applications in catalysis, sensing, and bio-interfacing. DFT calculations provide detailed insights into the adsorption energies, preferred adsorption sites, and the nature of interactions (e.g., physisorption or chemisorption).
DFT studies have investigated the adsorption of various small molecules, including CO, H₂S, and hydrocarbons, on MoS₂ surfaces and clusters. osti.govresearchgate.netacs.orgnih.govnih.gov These calculations help to determine the most stable adsorption configurations and the strength of the interaction. For example, DFT studies on triangular MoSₓ clusters identified the corner site as the most stable for CO adsorption. acs.orgnih.gov
The adsorption behavior of small molecules on defective MoS₂ surfaces has also been explored using DFT. researchgate.net Studies have shown that molecules like NO and NO₂ can be chemically adsorbed on defective monolayer MoS₂, forming covalent bonds, whereas on perfect MoS₂, they are only physically adsorbed. researchgate.net The presence of vacancies can significantly enhance the adsorption energy. researchgate.net
While the provided search results focus more on small molecules and catalytic relevance, DFT can also be applied to study the adsorption of biomolecules on MoS₂ surfaces, although specific results for biomolecules were not prominently found in this search. Such studies would involve calculating binding energies and understanding the interactions between biomolecules and the MoS₂ surface for applications in biosensing and drug delivery.
Thermodynamic and Thermal Property Calculations
DFT can be used to calculate thermodynamic properties and predict the thermal behavior of MoS₂, such as heat capacity, free energy, and melting points. These calculations are important for understanding the material's stability and performance at different temperatures.
DFT-based first-principles calculations have been used to study the thermal properties of layered MoS₂, including phonon density of states, specific heat, Helmholtz free energy, entropy, and total energy. researchgate.net These studies show that the variation of specific heat and other thermodynamic properties with temperature is similar between layered structures and bulk MoS₂. researchgate.net Specific heat increases rapidly at lower temperatures (< 500 K) and flattens at higher temperatures (> 1000 K). researchgate.net
DFT can also be applied in ab initio molecular dynamics simulations to investigate the melting behavior of MoS₂ and estimate melting points. aip.org These calculations provide insights into the structural and dynamic changes that occur at high temperatures. aip.org
Furthermore, DFT can contribute to understanding the thermodynamic stability of different MoS₂ phases at finite temperatures by including vibrational entropy contributions. aps.org
Here is an example of calculated thermodynamic properties:
| Property | MoS₂ Form | Temperature (K) | Value | Unit | Source |
| Melting Point | Bulk | ~2267 | - | K | aip.org |
| Melting Heat | Bulk | ~2267 | 0.67 - 0.75 | eV/atom | aip.org |
| Helmholtz Free Energy | Layered/Bulk | < 400 | Positive | - | researchgate.net |
| Specific Heat | Layered/Bulk | < 500 | Rapid Increase | - | researchgate.net |
| Specific Heat | Layered/Bulk | > 1000 | Nearly Flat | - | researchgate.net |
Note: Values can vary based on specific computational methods and conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time evolution of atomic and molecular systems. By simulating the interactions between atoms based on defined force fields, MD can provide dynamic information about material properties and processes.
Investigation of Interfacial Thermal Conductance and Thermal Transport
Molecular dynamics simulations have been extensively used to investigate the thermal transport properties of molybdenum disulfide, especially at interfaces. Understanding thermal transport is crucial for the design and performance of MoS₂-based devices, particularly in applications involving heat dissipation.
Studies using non-equilibrium molecular dynamics (NEMD) simulations have explored the thermal transport in homogeneous twisted molybdenum disulfide (MoS₂) stacks. These simulations revealed that the cross-plane thermal conductivity is highly dependent on the interfacial twist angle, while the in-plane thermal conductivity is less affected, indicating a significant anisotropic nature of thermal transport in twisted MoS₂. arxiv.org The low-frequency phonons are found to dominate both in-plane and cross-plane thermal conductivity. arxiv.org Increasing the interfacial twist angle significantly attenuates the transport of these low-frequency phonons across the interface, impeding cross-plane thermal transport. arxiv.org
Molecular dynamics simulations have also been applied to study interfacial thermal conductance across van der Waals heterostructures involving MoS₂. For instance, investigations of graphene/MoS₂ heterostructures using MD simulations predicted the thermal conductivity of monolayer graphene and MoS₂ to be 1458.7 W/m K and 55.27 W/m K, respectively. mdpi.com The interfacial thermal conductance across the graphene/MoS₂ interface was calculated to be 8.95 MW/m² K at 300 K, and this conductance was shown to increase with temperature and interface coupling strength. mdpi.com
Furthermore, studies on hexagonal boron nitride (hBN) encapsulated molybdenum disulfide (MoS₂) structures using MD computations, alongside experimental techniques, have revealed very high interfacial thermal conductance between hBN and MoS₂. arxiv.org Interfacial thermal conductance values of 74 MW/m²K and 72 MW/m²K were found in supported and suspended films, respectively, which are significantly higher than those between MoS₂ and other substrates. arxiv.org This highlights the potential of hBN encapsulation for efficient heat dissipation in MoS₂-based nanoelectronics. arxiv.org
The following table summarizes some findings on thermal conductivity and interfacial thermal conductance from MD simulations:
| Material System | Simulation Method | Property | Value (at 300 K unless specified) | Citation |
| Monolayer Graphene | MD | Thermal Conductivity (predicted) | 1458.7 W/m K | mdpi.com |
| Monolayer MoS₂ | MD | Thermal Conductivity (predicted) | 55.27 W/m K | mdpi.com |
| Graphene/MoS₂ Interface | MD | Interfacial Thermal Conductance | 8.95 MW/m² K | mdpi.com |
| hBN/MoS₂ Interface (supported) | MD | Interfacial Thermal Conductance | 74 MW/m²K | arxiv.org |
| hBN/MoS₂ Interface (suspended) | MD | Interfacial Thermal Conductance | 72 MW/m²K | arxiv.org |
Analysis of Ion Diffusion Behavior in Energy Storage Systems
Molecular dynamics simulations are also instrumental in understanding ion diffusion behavior in molybdenum sulfide-based materials for energy storage applications, such as batteries. The diffusion of ions within the electrode material significantly impacts the battery's performance, including its capacity and cycling stability.
In the context of aluminum-ion batteries (AIBs), MD simulations combined with first-principles calculations have been used to investigate the diffusion behavior of ions in molybdenum disulfide/carbon nanofibers (MoS₂/CNFs) electrodes. mdpi.com These studies revealed that the electrochemical behavior of the battery is influenced by the ion transport mechanism between MoS₂ layers. mdpi.com The simulations indicated that the energy required for Al³⁺ ions to be inserted into the interlayer gaps formed by S-Mo-S ion bonds is relatively high, suggesting this entry method is improbable. mdpi.com Conversely, the formation energy for deintercalation between MoS₂ layers was found to be relatively small, approximately 0.64 eV. mdpi.com This suggests that intercalation/deintercalation primarily occurs between the MoS₂ layers.
For lithium-ion batteries (LIBs), theoretical simulations, including MD, have been employed to study the impact of material modifications on Li-ion transport kinetics. For example, injecting molybdenum (Mo) atoms into vanadium disulfide (VS₂) was investigated using theoretical simulations, confirming that Mo doping can lower the Li-ion diffusion energy barrier and increase Li-ion adsorption, thereby boosting Li-ion migration. nih.gov
The layered structure of MoS₂, with its larger interlayer spacing (0.62 nm) compared to graphite (B72142) (0.335 nm), facilitates the rapid diffusion of ions without significant volume changes, making it a suitable host material for electrochemical intercalation and deintercalation. mdpi.com
Development of Predictive Molecular Models and Force Fields
Accurate molecular models and force fields are fundamental for reliable molecular dynamics simulations of this compound. The development of such models is crucial for capturing the complex interactions within MoS₂ and at its interfaces.
Significant efforts have been dedicated to developing interpretable force fields for MoS₂ that can accurately reproduce its structural, interfacial, and mechanical properties. rsc.org Earlier models often suffered from structural instability, large deviations in predicted properties, and relied on empirical fitting. rsc.org More recent force fields aim to overcome these limitations by accurately describing both the polar covalent bonding within the MoS₂ layers and the weaker van der Waals interactions between layers. rsc.orgrsc.orgacs.org
New force fields have been developed that reproduce experimental properties with high accuracy, showing agreement within 0.1% to 5% for structural, interfacial, and mechanical properties. rsc.org These models are compatible with various existing force fields used in MD simulations, including IFF, CVFF, DREIDING, PCFF, COMPASS, CHARMM, AMBER, and OPLS-AA. rsc.org The parameters in these force fields are designed to capture properties such as polar covalent bonding, X-ray structure, cleavage energy, infrared spectra, bending stability, bulk modulus, Young's modulus, and contact angles with different solvents. rsc.org
The development of accurate force fields has enabled the quantitative modeling of MoS₂-solvent interfaces, allowing for the prediction of contact angles and exfoliation performance using MD simulations. acs.org These models distinguish between covalent intralayer terms and noncovalent interlayer Coulombic and van der Waals interactions, leading to excellent agreement with experimental contact angles for polar and nonpolar solvents. acs.org
Reactive force fields, such as ReaxFF, have also been developed and applied to simulate Mo-S systems, including the crystallization of MoS₂. aip.orgacs.org These force fields are capable of modeling the formation and breaking of chemical bonds, providing a more dynamic description of chemical processes. aip.org New ReaxFF force fields have been developed that better match Density Functional Theory (DFT) data and can produce realistic layered MoS₂ structures in crystallization simulations, overcoming limitations of previous force fields that predicted incorrect structures. acs.org
Computational Studies on Defect Formation, Evolution, and Dynamics
Computational studies, particularly MD simulations and ab initio methods, have been crucial for understanding the formation, evolution, and dynamics of defects in molybdenum disulfide. Defects significantly influence the electronic, mechanical, and chemical properties of MoS₂, impacting its performance in various applications.
Molecular dynamics simulations have been used to investigate the defect behavior of multilayer MoS₂ under irradiation, such as with argon atoms. acs.orgnih.gov These studies have demonstrated the energy shifts and structural evolution in MoS₂ upon irradiation, including the formation of Frenkel defects and complex defect clusters. acs.orgnih.gov The structural damage was observed to initially increase with incident kinetic energy, peaking at a certain energy level (e.g., 2.5 keV), and then decrease. acs.orgnih.gov Computational studies also explore the effect of post-annealing on defect recovery. acs.orgnih.gov
The dynamics of sulfur depletion in defective monolayer MoS₂ have been investigated using classical molecular dynamics (ReaxFF) and ab initio MD (AIMD) simulations. arxiv.org These studies elucidate the dynamics of sulfur vacancy formation and the subsequent spontaneous migration of sulfur atoms from lower layers to fill vacancies in the depleted layer, leading to the formation of MoSₓ alloys to enhance structural stability. arxiv.org
Computational methods have also shed light on the role of defects in the mechanical behavior of MoS₂. MD simulations have been used to study the phase transition of single-layer and bilayer MoS₂ under uniaxial tensile conditions, revealing that phase transitions are often triggered near edges and vacancy sites. researchgate.net Combined computational and experimental studies have identified the key role of individual sulfur and MoSₙ point defects in the fracture process and the origin of enhanced fracture toughness, attributing it to a synergistic effect of defect-induced crack deflection and bifurcation, as well as the formation of widened crack tips. researchgate.net
Defects, such as sulfur vacancies, are known to change the electrical properties of monolayer MoS₂ and can induce novel physical phenomena. mdpi.com Theoretical calculations have shown that sulfur vacancies expose reactive Mo atoms with their d-orbitals, enhancing catalytic activity, particularly for the hydrogen evolution reaction (HER). arxiv.org
Electrochemical Impedance Modeling for Charge Transport
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the electrochemical properties of materials, and modeling the impedance response provides insights into charge transport mechanisms. This is particularly relevant for this compound in electrochemical applications like catalysis and energy storage.
Electrochemical impedance modeling has been used to analyze charge transport in printed MoS₂ devices. researchgate.net A model has been developed that allows for the simultaneous determination of junction and nanoparticle resistances from AC impedance spectra of semiconducting nanosheet networks. researchgate.net Through this model, impedance data can be directly linked to the charge transport properties, such as the mobility of aligned networks of electrochemically exfoliated MoS₂ nanosheets. researchgate.net For instance, high mobility in such networks (≈ 7 cm² V⁻¹ s⁻¹) has been correlated with low junction resistances (∼2.3 MΩ) based on this modeling approach. researchgate.net
Advanced Applications of Molybdenum Sulfide
Electrocatalysis and Photocatalysis
Molybdenum sulfide (B99878) (MoSₓ) has emerged as a significant, earth-abundant material for electrocatalysis and photocatalysis, positioning it as a promising alternative to expensive precious metal catalysts like platinum. acs.orgresearchgate.net Its applications are particularly notable in energy-related reactions, including the production of hydrogen and the reduction of nitrogen and carbon dioxide. acs.orgchemrxiv.orgacs.org The catalytic efficiency of molybdenum sulfide is closely linked to its unique electronic and structural properties, especially in its nanostructured forms which offer a high density of active sites. researchgate.netnih.gov
Molybdenum disulfide (MoS₂), a prominent member of the this compound family, is a well-studied electrocatalyst for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel from water. researchgate.netrsc.org While bulk MoS₂ has limited catalytic activity, its nanostructured forms exhibit significantly enhanced performance. nih.gov The effectiveness of MoS₂-based catalysts is largely determined by the number of accessible active sites and the intrinsic activity of each site. acs.org
The catalytic activity of crystalline MoS₂ for the HER is primarily attributed to its edge sites, while the expansive basal plane is considered catalytically inert. nih.govacs.org Pioneering studies established a direct linear relationship between the length of the MoS₂ edge and its HER activity, confirming that these edges are the locus of catalysis. nih.govresearchgate.net In addition to the well-known edge sites, sulfur vacancies on the basal plane have been identified as another major source of catalytic activity for HER. acs.orgresearchgate.net Grain boundaries, however, exhibit much weaker catalytic performance. acs.orgresearchgate.net
Engineering strategies focus on maximizing the exposure of these active sites. This is often achieved by synthesizing nanostructured MoS₂ to increase the edge-to-surface area ratio. acs.org Activating the dormant basal plane is another key area of research. Creating sulfur vacancies is a proven method to introduce active sites onto the basal plane, thereby making the entire surface of the material catalytically useful. acs.orgnih.gov The catalytic activity of these sulfur vacancies is highly dependent on their density, with an optimal performance observed when the vacancy density is between 7–10%. acs.org
Table 1: Intrinsic Activity of Different Catalytic Sites on MoS₂ An interactive data table comparing the turnover frequencies and Tafel slopes for various active sites.
| Active Site | Intrinsic Turnover Frequency (TOF) (s⁻¹) | Tafel Slope (mV/dec) | Source(s) |
|---|---|---|---|
| Edge Sites | 7.5 | 65-75 | acs.orgresearchgate.net |
| Sulfur Vacancies | 3.2 | 65-85 | acs.orgresearchgate.net |
| Grain Boundaries | 0.1 | 120-160 | acs.orgresearchgate.net |
Several strategies have been developed to enhance the HER performance of this compound catalysts by improving the intrinsic activity of its sites, increasing the number of active sites, and enhancing electrical conductivity. nih.gov These methods include doping, inducing phase transitions, and applying strain. rsc.org
Doping: Introducing other atoms (dopants) into the MoS₂ crystal lattice can significantly boost its catalytic activity. acs.org For example, co-doping with Vanadium (V) and Nitrogen (N) has been shown to build up strain within the crystal structure, which modifies its electronic properties and enhances HER performance. acs.orgnih.gov This co-doped material achieved a current density of 10 mA/cm² at an overpotential of 51 mV in an acidic medium. nih.govresearchgate.net Doping can activate the inert basal plane, creating more active sites for hydrogen evolution. nih.gov
Phase Transition: Molybdenum disulfide exists in several crystalline phases, with the common semiconducting 2H phase and the metallic 1T phase being most relevant for catalysis. nih.gov The 1T phase is more catalytically active for HER because its basal plane is also active, unlike the 2H phase. acs.orgnih.gov Inducing a phase transition from the 2H to the 1T phase can dramatically improve performance. A modified MoS₂ with 50% metallic 1T phase demonstrated a low overpotential of 126 mV at 10 mA cm⁻² and a Tafel slope of 35 mV dec⁻¹. nih.gov
Strain: Applying mechanical strain to the MoS₂ lattice can tune its band structure and reduce the free energy for hydrogen adsorption, thereby enhancing its HER activity. nih.gov Strain can be introduced through various methods, including doping, which causes lattice mismatches. acs.orgresearchgate.net Raman spectroscopy has confirmed that doping-induced strain generation leads to modified and improved HER performance. nih.govresearchgate.net
Table 2: Performance of Enhanced MoS₂-based HER Catalysts An interactive data table summarizing the performance metrics of MoS₂ catalysts enhanced through various strategies.
| Enhancement Strategy | Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Source(s) |
|---|---|---|---|---|
| Cation & Anion Co-doping | V and N co-doped MoS₂ | 51 (acidic), 110 (alkaline) | Not Specified | nih.govresearchgate.net |
| Phase Transition | 1T-2H MoS₂ | 126 | 35 | nih.gov |
Amorphous molybdenum sulfides (a-MoSₓ) are a distinct class of HER catalysts that lack the long-range crystalline order of MoS₂. scispace.com This disordered structure is advantageous as it creates a high density of defects and coordinatively unsaturated atoms that can act as catalytic active sites. researchgate.net Unlike their crystalline counterparts, where activity is confined to edges, amorphous materials can be active across their entire surface. scispace.comacs.org
The electrochemical nitrogen reduction reaction (NRR) offers a sustainable alternative to the industrial Haber-Bosch process for producing ammonia (B1221849) (NH₃). acs.org this compound has been investigated as a potential electrocatalyst for NRR, although it faces challenges with selectivity due to competition from the more thermodynamically favorable HER. acs.org Research focuses on modifying MoS₂ to create edge sites that are both active and selective for NRR. Doping MoS₂ with other metals, such as iron (Fe), has been explored to enhance NRR activity. acs.org Theoretical studies suggest that a single sulfur vacancy on an Fe-doped sulfur edge can selectively reduce N₂ to NH₃ at a moderate limiting potential of -0.42 V. acs.org
Creating hybrid structures is another promising approach. A 2D/2D heterostructure of MoS₂ and reduced graphene oxide (rGO) has shown remarkable NRR performance in an alkaline solution, achieving a high faradaic efficiency of 34.7% and an ammonia yield rate of 3.98 ± 0.19 mg h⁻¹ cm⁻² at an overpotential of -0.3 V vs RHE. acs.org This hybrid material also demonstrated good selectivity and durability. acs.org
Table 3: Performance of MoS₂-based NRR Electrocatalysts An interactive data table showing the Faradaic efficiency and ammonia yield for different MoS₂ catalysts.
| Catalyst | Electrolyte | Faradaic Efficiency (%) | NH₃ Yield Rate (mg h⁻¹ cm⁻²) | Source(s) |
|---|---|---|---|---|
| MoS₂@rGO | 0.1 M KOH | 34.7 | 3.98 ± 0.19 | acs.org |
| Fe-doped MoS₂ | Theoretical | Not Specified | Not Specified | acs.org |
The electrochemical carbon dioxide reduction reaction (CO₂RR) is a key technology for converting CO₂, a major greenhouse gas, into valuable chemicals and fuels. chemrxiv.orgnih.gov Molybdenum disulfide has been identified as a viable, earth-abundant electrocatalyst for this process, showing high selectivity for the reduction of CO₂ to carbon monoxide (CO). chemrxiv.orgacs.org
Similar to the HER, the catalytic activity of MoS₂ for CO₂RR is structure-dependent. rsc.org The edge planes and nanoscale defects are significantly more active than the inert basal plane. rsc.org Operando X-ray absorption spectroscopy combined with first-principles simulations has provided direct evidence that CO₂ binds to molybdenum atoms at sulfur vacancies. chemrxiv.orgnih.govacs.org This interaction is a critical step in the catalytic cycle and is mediated by the electrochemical creation of these sulfur vacancies. chemrxiv.orgnih.gov The binding of CO₂ perturbs the hybridized electronic states of molybdenum and sulfur, facilitating the charge transfer necessary for the reduction reaction. acs.org Studies using scanning electrochemical cell microscopy have directly confirmed that structural motifs like step edges exhibit heightened activity and selectivity for CO₂RR compared to the flat basal plane. rsc.org
Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER)
Molybdenum disulfide (MoS₂) has emerged as a promising bifunctional catalyst for both the Oxygen Reduction Reaction (ORR) and the Oxygen Evolution Reaction (OER), which are critical processes in energy conversion and storage systems like metal-air batteries and water electrolyzers. bohrium.comjecst.org While noble metals such as platinum for ORR and iridium/ruthenium oxides for OER are highly effective, their scarcity and high cost limit large-scale application. jecst.org MoS₂ offers a cost-effective alternative due to its earth abundance and tunable electronic properties. researchgate.net
The catalytic activity of MoS₂ is predominantly associated with its edge sites, as the basal plane is largely inert. mdpi.com Research has shown that the efficiency of MoS₂ as a catalyst is size-dependent. Smaller nanoparticles exhibit enhanced performance due to a higher density of active edge sites and a larger electrochemical active surface area. bohrium.com For instance, a study investigating the size effect on HER and OER performance found that the smallest MoS₂ particles (90 nm) demonstrated the lowest overpotential and smallest Tafel slopes compared to larger particles (2 µm and 6 µm), indicating superior catalytic behavior. bohrium.com
To enhance the catalytic activity, strategies such as creating heterostructures have been explored. Coupling MoS₂ with an oxophilic material like tin(II) sulfide (SnS) can tune the electronic structure and promote the adsorption and activation of oxygen molecules, thereby boosting ORR performance. acs.org Such composite materials leverage synergistic effects between the components to improve catalytic activity beyond that of MoS₂ alone. acs.org
Table 1: Performance of MoS₂ Nanoparticles in Oxygen Evolution and Reduction Reactions
| Particle Size | OER Overpotential at 300 mAcm⁻² | OER Tafel Slope (mVdec⁻¹) | HER Overpotential at -10 mAcm⁻² | HER Tafel Slope (mVdec⁻¹) |
|---|---|---|---|---|
| 90 nm | 1.52 V | 176 | -0.28 V | 151 |
| 2 µm | >1.52 V | >176 | >-0.28 V | >151 |
| 6 µm | >1.52 V | >176 | >-0.28 V | >151 |
Data sourced from a study on the size-dependent performance of MoS₂. bohrium.com
Industrial Hydrodesulfurization (HDS)
Hydrodesulfurization (HDS) is one of the most significant industrial applications of this compound catalysts. nbinno.com This process is crucial in petroleum refining for removing sulfur compounds from crude oil fractions to produce ultra-low-sulfur diesel and other fuels, meeting stringent environmental regulations. nbinno.comacs.org Molybdenum disulfide, often promoted with cobalt (Co) or nickel (Ni), serves as the primary catalyst for these reactions. acs.orgimoa.info These catalysts are typically supported on high-surface-area materials like alumina. imoa.infopsu.edu
The catalytic activity of MoS₂ in HDS is attributed to vacancies on its surface, specifically at the edge sites of its layered structure. imoa.infopsu.edu These coordinatively unsaturated sites (CUS) are where the sulfur-containing organic molecules adsorb and react. acs.org The mechanism involves the sulfur atom of the target molecule binding to a vacancy on the sulfided molybdenum surface. Subsequently, hydrogen atoms, often dissociated by the promoter metal (Co or Ni), react with the adsorbed molecule to cleave the carbon-sulfur bonds, releasing the sulfur as hydrogen sulfide (H₂S) and leaving a desulfurized hydrocarbon. psu.edu
The effectiveness of HDS catalysts can be influenced by the structure of the sulfur compounds. For example, sterically hindered molecules like 4,6-dimethyldibenzothiophene (B75733) are more difficult to desulfurize than less hindered compounds because the methyl groups can block the sulfur atom from accessing the active sites on the catalyst. psu.edu Innovations in catalyst design, focusing on creating more accessible and active sites, have been critical in achieving the deep desulfurization required for modern fuels. imoa.info Research has shown that smaller MoS₂ nanoparticles can exhibit higher HDS conversion rates compared to bulk MoS₂, highlighting the importance of catalyst morphology in its performance. bohrium.com The direct desulfurization (DDS) pathway is often found to be more active than the hydrogenation (HYD) pathway on MoS₂ catalysts. nih.gov
Organic Molecule Conversion Catalysis
Beyond its role in HDS, molybdenum disulfide is a versatile catalyst for a range of organic transformations. nbinno.comtandfonline.com Its catalytic utility stems from its unique electronic and structural properties, which can be tailored through strategies like creating nanoscale structures, introducing defects, or forming composites. researchgate.nettandfonline.com
MoS₂-based catalysts are effective in hydrogenation reactions, which are fundamental in the synthesis of fine chemicals and pharmaceuticals. nbinno.comtandfonline.com They have also demonstrated high activity in hydrodenitrogenation (HDN) and hydrodeoxygenation (HDO), processes that remove nitrogen and oxygen heteroatoms from organic feedstocks, respectively. researchgate.nettandfonline.com
In recent years, MoS₂ has gained attention as a photocatalyst. Under visible light irradiation, MoS₂ can facilitate various organic reactions, including the selective aerobic oxidative coupling of amines and the synthesis of α-amino phosphonates. researchgate.net Its ability to act as a photoredox catalyst is being explored for sustainable chemical synthesis. researchgate.net
The catalytic performance of MoS₂ can be significantly enhanced by modifying its structure and composition. For example, creating composites with materials like cerium dioxide (CeO₂) can improve its activity for imine synthesis. Doping MoS₂ with other transition metals such as cobalt or nickel has been shown to boost its performance in the hydrodesulfurization and hydrodenitrogenation of heterocyclic aromatic compounds under mild conditions. researchgate.net Furthermore, chemically exfoliated MoS₂ nanosheets, which consist of single or few layers, provide a high surface area and an abundance of active edge sites, making them efficient catalysts for reduction reactions in aqueous phases. tandfonline.com
Electrochemical Energy Storage Systems
Supercapacitors
Molybdenum disulfide has been identified as a highly promising electrode material for supercapacitors, a type of energy storage device known for high power density, rapid charge-discharge cycles, and long-term stability. nih.govbohrium.com The suitability of MoS₂ for this application is due to its high specific surface area, unique layered structure, and excellent electrochemical properties. nih.govbohrium.comscispace.com The van der Waals gaps between the S-Mo-S layers provide convenient pathways for the transport and storage of electrolyte ions. mdpi.com
MoS₂ exhibits different polymorphic structures, primarily the semiconducting 2H phase and the metallic 1T phase. mdpi.com The metallic 1T phase is particularly advantageous for supercapacitor applications as it offers higher electrical conductivity, facilitating faster charge transfer. mdpi.com MoS₂-based supercapacitors can store charge through two mechanisms: electrical double-layer capacitance (EDLC), which involves the accumulation of ions at the electrode-electrolyte interface, and pseudocapacitance, a Faradaic process involving reversible redox reactions at the material's surface. nih.gov The ability of molybdenum ions to exist in multiple oxidation states (+2 to +6) contributes to the excellent pseudocapacitance of MoS₂ nanosheets. scispace.com
Researchers have developed various nanostructured forms of MoS₂ to maximize its performance. For instance, defect-rich 1T-MoS₂ nanosheets have demonstrated a specific capacitance of 379 F g⁻¹ at a current density of 1 A g⁻¹. mdpi.com Hydrothermally synthesized MoS₂ microspheres have also shown high specific capacitance (up to 346 F/g) and excellent cyclic stability. cambridge.org Assembled supercapacitor devices using these materials have delivered significant energy and power densities. mdpi.comcambridge.org However, challenges such as lower electrical conductivity compared to carbon-based materials and structural instability during cycling remain areas of active research. bohrium.com
Table 2: Electrochemical Performance of Various MoS₂-Based Supercapacitors
| MoS₂ Morphology | Specific Capacitance | Current Density | Energy Density | Power Density | Cycle Stability |
|---|---|---|---|---|---|
| Defect-rich 1T-MoS₂ nanosheets | 379 F g⁻¹ | 1 A g⁻¹ | 21.3 Wh kg⁻¹ | 750 W kg⁻¹ | 92% after 3000 cycles |
| MoS₂ nanoflowers | 255.65 F g⁻¹ | 0.25 A g⁻¹ | N/A | N/A | N/A |
| MoS₂ microspheres | 346 F g⁻¹ | Various | ~5 Wh kg⁻¹ | ~1200 W/kg | Excellent |
Data compiled from various research findings. mdpi.comcambridge.org
Lithium-Ion Batteries (LIBs) as Anode Materials
Molybdenum disulfide has emerged as a promising alternative to the conventional graphite (B72142) anode in lithium-ion batteries (LIBs). rsc.org While graphite is limited by a theoretical capacity of 372 mAh g⁻¹, MoS₂ offers a much higher theoretical capacity, with reported reversible capacities reaching up to 1290 mAh g⁻¹. rsc.orgrsc.org This high capacity is a result of a combination of intercalation and conversion reactions. electrochemsci.org
Initially, lithium ions intercalate between the MoS₂ layers. Following this, a conversion reaction occurs where LixMoS₂ is transformed into metallic molybdenum nanoparticles embedded in a lithium sulfide (Li₂S) matrix. electrochemsci.org This conversion mechanism is responsible for the substantial increase in specific capacity beyond what intercalation alone can provide. electrochemsci.org
Table 3: Performance of MoS₂-Based Anodes in Lithium-Ion Batteries
| Anode Material | Current Density | Specific Capacity (Initial) | Specific Capacity (Reversible) | Temperature |
|---|---|---|---|---|
| MoS₂/rGO_600 | 0.1 A/g | 1370 mAh/g | 1300 mAh/g | 25 °C |
| MoS₂/rGO_600 | 0.1 A/g | 835 mAh/g | N/A | 0 °C |
| MoS₂/rGO_600 | 0.1 A/g | 711 mAh/g | N/A | -20 °C |
| MoS₂/rGO_700 | 0.1 A/g | N/A | 1018 mAh/g | 25 °C |
| MoS₂/rGO_700 | 2 A/g | N/A | 695 mAh/g | 25 °C |
Data sourced from studies on MoS₂/rGO hybrid anodes. mdpi.com
Sodium-Ion Batteries (SIBs)
With the growing concern over the limited availability and cost of lithium, sodium-ion batteries (SIBs) have been widely investigated as a viable alternative, particularly for large-scale energy storage. mdpi.commdpi.com Molybdenum disulfide is also a promising anode material for SIBs due to its layered structure that can facilitate the intercalation and deintercalation of sodium ions. researchgate.net
However, the larger ionic radius of Na⁺ compared to Li⁺ presents challenges for intercalation into many host materials, including graphite. mdpi.com The layered structure of MoS₂ is more accommodating to Na⁺ ions, enabling reversible sodiation and desodiation. researchgate.net Similar to its application in LIBs, MoS₂ in SIBs undergoes a conversion reaction, contributing to its high specific capacity. rsc.org
To enhance the performance of MoS₂ anodes in SIBs, various strategies have been employed. Creating hybrid materials, such as MoS₂ grown on reduced graphene oxide (rGO), has proven effective. mdpi.com The rGO provides a conductive network and helps mitigate the mechanical stress from volume changes during cycling. A MoS₂/rGO hybrid synthesized at 700 °C showed a specific capacity of 550 mAh/g at 0.1 A/g. mdpi.com Another approach involves synthesizing MoS₂ from metal-organic framework (MOF) templates, which can result in a material with a stable structure and superior electrochemical performance. Anodes prepared this way have delivered reversible capacities of over 800 mAh g⁻¹ at a current density of 0.2 A g⁻¹. researchgate.net Modifying MoS₂ with sodium through molten salt electrolysis is another facile method to create nanoparticles with stable cycling performance. rsc.org
Table 4: Performance of MoS₂-Based Anodes in Sodium-Ion Batteries
| Anode Material | Current Density | Specific Capacity (Reversible) | Cycle Performance |
|---|---|---|---|
| MoS₂/rGO_700 | 0.1 A/g | 575 mAh/g | N/A |
| MoS₂/rGO_700 | 2 A/g | 405 mAh/g | N/A |
| MoS₂/C (from MOF at 400°C) | 0.1 A/g | 910 mAh g⁻¹ (average) | ~500 mAh g⁻¹ after 150 cycles at 0.5 A g⁻¹ |
| MoS₂/C (from MOF at 400°C) | 2.0 A g⁻¹ | 535 mAh g⁻¹ (average) | N/A |
| Sodium modified MoS₂ | 0.02 A g⁻¹ | 380 mAh g⁻¹ (initial) | ~190 mAh g⁻¹ after 100 cycles |
Data compiled from various research studies. mdpi.comresearchgate.netrsc.org
Sensing Technologies
The high surface-to-volume ratio and sensitive surface chemistry of molybdenum disulfide make it an excellent material for various sensing applications, particularly for the detection of gases.
MoS₂-based gas sensors have attracted significant interest due to their potential for high sensitivity and room-temperature operation. rsc.org The sensing mechanism relies on the change in the electrical resistance of the MoS₂ material upon the adsorption of gas molecules. mdpi.com However, pristine MoS₂ sensors can suffer from low response, slow recovery, and incomplete recovery. rsc.org To enhance their performance, several strategies are employed, including creating sulfur vacancies, decorating with noble metals, and forming heterostructures with other materials. rsc.orgacs.org
Molybdenum disulfide-based sensors have demonstrated the ability to detect a variety of gas molecules with high sensitivity.
Nitrogen Dioxide (NO₂): MoS₂ sensors show a high response to NO₂, an oxidizing gas. rsc.org The adsorption of NO₂ molecules on the MoS₂ surface leads to charge transfer, which alters the material's conductivity. mdpi.com Sensors based on MoS₂ nanoflowers have exhibited a high response of 67.4% to 10 ppm of NO₂ at room temperature. rsc.org The sensitivity can be further enhanced by photogating and piezo-phototronic effects in single-layer MoS₂. sciengine.com Theoretical studies suggest that the 1T' phase of MoS₂ may exhibit higher sensitivity to NO₂ compared to the 2H phase. acs.org
Ammonia (NH₃): MoS₂ heterostructures have shown improved sensitivity to NH₃, a reducing gas. acs.org For instance, a MoS₂/H-NCD (hydrogen-terminated nanocrystalline diamond) heterostructure exhibited a sensitivity of 0.188%·ppm⁻¹ to NH₃. acs.org
Volatile Organic Compounds (VOCs): MoS₂ sensors can detect various VOCs, including ethanol, acetone, and toluene. nih.gov A dual-channel sensor using pristine and UV-O₃-treated MoS₂ showed improved selectivity for toluene. nih.gov The pristine sensor had responses of 18%, 3.5%, and 49% to 3000 ppm of ethanol, acetone, and toluene, respectively, at 100 °C. nih.gov
Other Gases: MoS₂-based sensors have also been developed for the detection of hydrogen (H₂), carbon monoxide (CO), and hydrogen sulfide (H₂S). Functionalization with palladium has been shown to enable the detection of H₂ at room temperature. researchgate.net
Table 3: Performance of this compound-Based Gas Sensors
| Sensor Material | Target Gas | Concentration | Response | Operating Temperature | Reference |
|---|---|---|---|---|---|
| MoS₂ nanoflowers | NO₂ | 10 ppm | 67.4% | Room Temperature | rsc.org |
| MoS₂/H-NCD | NH₃ | - | 0.188%·ppm⁻¹ | Room Temperature | acs.org |
| Pristine MoS₂ | Ethanol | 3000 ppm | 18% | 100 °C | nih.gov |
| Pristine MoS₂ | Acetone | 3000 ppm | 3.5% | 100 °C | nih.gov |
| Pristine MoS₂ | Toluene | 3000 ppm | 49% | 100 °C | nih.gov |
| Pd-functionalized MoS₂ | H₂ | 1% | 35.3% | Room Temperature | researchgate.net |
Gas Sensing Platforms
Enhancement through Heterojunctions and 3D Microstructures
The performance of this compound (MoS₂) in various applications can be significantly enhanced by forming heterojunctions and creating three-dimensional (3D) microstructures. These strategies aim to improve properties such as light absorption, charge separation and transport, and active surface area.
In catalysis and energy conversion, creating heterostructures by combining MoS₂ with other materials is a key strategy. For instance, forming van der Waals heterostructures allows for the combination of MoS₂ with other two-dimensional materials, creating synergistic effects that can boost performance in applications like photodetectors. Plasmonic nanostructures, such as gold nanoparticles, can be integrated with MoS₂ to form hybrid plasmonic heterostructures. nih.gov These structures enhance the optical absorption of the MoS₂-based devices, leading to improved photoresponse. nih.gov For example, a photodetector based on a gold nanoparticle core and a monolayer MoS₂ shell demonstrated a tenfold increase in photoresponsivity compared to a device with pristine MoS₂. nih.gov
In photovoltaic applications, MoS₂ is used to form heterojunctions with traditional semiconductors like silicon (Si) and gallium arsenide (GaAs), as well as with other materials like graphene and perovskites. acs.orgskku.ac.kr In a trilayer graphene/MoS₂/n-Si solar cell, the device achieved a power-conversion efficiency of 11.1%. acs.orgskku.ac.kr Similarly, MoS₂/h-BN/GaAs heterostructure solar cells have reached efficiencies of 9.03% after doping and electrical gating. acs.org These heterojunctions are crucial for efficient charge separation and transport, which are vital for solar cell performance. noahchemicals.com
Biosensing Applications
This compound has emerged as a promising material for various biosensing applications due to its unique electronic and optical properties, high surface area, and catalytic activity. nih.govacs.org Its tunable bandgap, which changes with the number of layers from an indirect bandgap of 1.2 eV in bulk to a direct bandgap of 1.9 eV in a monolayer, makes it highly suitable for constructing sensitive biosensor interfaces. nih.gov
MoS₂-based biosensors can be fabricated in different formats, including electrochemical, optical, and field-effect transistor (FET)-based sensors. nih.govmdpi.com As an electrochemical sensor, MoS₂'s high conductivity and large surface area allow for the effective loading of biomolecules and amplification of the electrochemical signal. mdpi.com In fluorescence-based sensors, MoS₂ nanosheets can act as quenchers, where the fluorescence is restored upon the binding of a target molecule.
FET-based biosensors utilizing MoS₂ as the channel material are particularly sensitive to the binding of charged biomolecules on their surface. nih.gov This binding event alters the local charge environment, leading to a measurable change in the transistor's electrical characteristics. Researchers have successfully demonstrated scalable arrays of MoS₂ FET-based biosensors for detecting opioids. nih.govacs.org These sensors, coupled with a redesigned µ-opioid receptor, achieved a limit of detection of approximately 3 nM. nih.govacs.org The high fabrication yield (over 95%) and reproducible performance of these arrays highlight the potential for MoS₂ in developing solid-state platforms for drug discovery and diagnostics. nih.gov
Optoelectronic and Electronic Devices
The unique electronic and optical properties of this compound make it a highly attractive material for a new generation of optoelectronic and electronic devices. nih.gov Its layer-dependent bandgap, high carrier mobility, and strong light-matter interaction are key advantages. nih.govmdpi.com
Field-Effect Transistors (FETs)
This compound is a prime candidate for the channel material in next-generation field-effect transistors (FETs) due to its sizeable bandgap, which allows for high on/off current ratios, a critical requirement for logic applications. mdpi.comaip.org MoS₂ FETs have demonstrated impressive performance, with on/off ratios reaching as high as 10⁸, comparable to silicon-based devices. mdpi.comaip.org
The carrier mobility in MoS₂ is another key performance metric. While early devices suffered from relatively low mobility, advancements in material synthesis, device fabrication, and contact engineering have led to significant improvements. aip.orgnih.gov Room temperature field-effect mobility in multilayer MoS₂ FETs has been reported to be around 500 cm² V⁻¹ s⁻¹. aip.org Flexible MoS₂ transistors have also been developed, showcasing high on-state currents of approximately 470 μA μm⁻¹ at a drain voltage of 1 V, making them suitable for wearable electronics. mdpi.com
However, challenges remain, particularly concerning contact resistance and device variability. mdpi.comarxiv.org The performance of MoS₂ FETs is often limited by the Schottky barrier formed at the metal-MoS₂ interface, which impedes efficient charge injection. mdpi.com
Below is an interactive data table summarizing the performance of various MoS₂ FETs based on published research findings.
| MoS₂ FET Configuration | On/Off Ratio | Carrier Mobility (cm² V⁻¹ s⁻¹) | On-Current / Current Density | Key Feature |
| Flexible Monolayer MoS₂ FET mdpi.com | >10⁶ | ~8.1 | ~470 μA μm⁻¹ | Flexible substrate, nanoscale channel |
| 2D MoS₂ Transistor mdpi.com | ~10⁸ | ~500 | - | Silicon-level electrical properties |
| CVD-grown Monolayer MoS₂ FET (Pristine) nih.gov | - | 74 | ~17 μA/μm | Comparison for doping effects |
| LiF-capped Monolayer MoS₂ FET nih.gov | - | 137 | ~32.13 μA/μm | Performance enhancement via dielectric capping |
| MoS₂/HZO Back-Gate FET aip.org | >10⁴ | 0.38 | - | High-k dielectric gate |
Photodetectors
This compound's strong light-matter interaction and tunable bandgap make it an excellent material for photodetectors across a broad spectral range. nih.govmdpi.com MoS₂-based photodetectors can convert light energy into electrical signals, a process fundamental to applications like imaging, optical communications, and environmental sensing. specialchem.com
These devices exhibit several desirable characteristics, including high sensitivity, high responsivity, and potentially very fast response times. mdpi.comarxiv.org Research has shown that monolayer MoS₂ photodetectors can have intrinsic response times as short as 3 picoseconds, suggesting the potential for photodetection bandwidths up to 300 GHz. arxiv.org Compared to commercial silicon photodiodes, MoS₂ photodetectors can offer lower dark currents and reduced noise. mdpi.com
Performance enhancement of MoS₂ photodetectors is an active area of research. Strategies include defect engineering, surface functionalization, and the creation of heterostructures to improve light absorption and carrier collection efficiency. nih.govmdpi.com For example, integrating MoS₂ with plasmonic nanoparticles can significantly boost photoresponsivity. nih.gov Furthermore, researchers have successfully fabricated photodetectors by growing MoS₂ directly on durable Gorilla glass at relatively low temperatures, paving the way for "smart glass" applications with integrated sensing capabilities. specialchem.com
Photovoltaic Devices and Solar Cells
This compound is being explored as a promising material for photovoltaic applications due to its strong sunlight absorption and suitable electronic properties. acs.orgnoahchemicals.com It can absorb an order of magnitude more sunlight than conventional materials like silicon and gallium arsenide for the same thickness. policycommons.net The layer-dependent bandgap of MoS₂ allows for tuning the material to optimally absorb the solar spectrum. skku.ac.kr
MoS₂ has been incorporated into various solar cell architectures, serving different functions. acs.orgskku.ac.kr It can be used as the primary light-absorbing layer, a hole-transport layer (HTL), an electron-transport layer (ETL), or an interfacial layer to improve charge extraction. acs.orgskku.ac.kr
Significant power conversion efficiencies (PCEs) have been reported for solar cells incorporating MoS₂:
MoS₂/Si Heterojunctions: Trilayer graphene/MoS₂/n-Si devices have shown a PCE of 11.1%. acs.orgskku.ac.kr
Perovskite Solar Cells: Incorporating MoS₂ into perovskite-based solar cells has led to PCEs as high as 13.3%. acs.orgskku.ac.kr
Organic Solar Cells: MoS₂-based organic solar cells have exceeded PCEs of 8.40%. acs.org
MoS₂/GaAs Heterostructures: A PCE of 9.03% has been observed for MoS₂/h-BN/GaAs heterostructure solar cells. acs.org
Despite these promising results, the long-term environmental stability of MoS₂-based solar cells remains a critical area for research to enable commercial applications. acs.org
Contact Engineering for Device Performance (e.g., Schottky Barrier Height Reduction)
The phenomenon of Fermi-level pinning often occurs at the metal-MoS₂ interface, where the Schottky barrier height becomes largely independent of the work function of the contact metal. researchgate.net This makes it difficult to achieve low-resistance, or "Ohmic," contacts simply by choosing a metal with a suitable work function.
To overcome this challenge, various contact engineering strategies have been developed:
Interlayer Insertion: Introducing an ultra-thin insulating layer, such as titanium dioxide (TiO₂), between the metal contact and MoS₂ can effectively reduce the Schottky barrier. mdpi.comresearchgate.net This metal-interlayer-semiconductor (MIS) structure helps to alleviate Fermi-level pinning by reducing metal-induced gap states. researchgate.net For example, using a 1.5 nm thick TiO₂ layer has been shown to reduce the Schottky barrier to as low as 22 meV. mdpi.com
Surface Modification: Treating the MoS₂ surface or the metal electrode can also lower the contact barrier. A simple sulfur treatment has been shown to reduce the Schottky barrier height at Ni/MoS₂ and Pd/MoS₂ contacts by 81 meV and 135 meV, respectively. arxiv.org Another approach involves using a polymer surface modifier, like polyethylenimine (PEI), on the contact electrodes to lower their work function, thereby reducing the barrier height. nih.gov
Phase Engineering: Transforming the semiconducting 1H phase of MoS₂ to the metallic 2T phase selectively under the contact regions can create a more seamless interface for charge injection, leading to significantly lower contact resistance.
These engineering techniques are crucial for unlocking the full potential of MoS₂ in high-performance electronic and optoelectronic devices by ensuring efficient charge transport between the contacts and the semiconductor channel. mdpi.com
Wafer-Scale Device Fabrication and Integration
The successful integration of this compound into practical electronic and optoelectronic devices hinges on the ability to produce high-quality, large-area films. Wafer-scale synthesis of MoS₂ is a critical step towards achieving this goal, enabling compatibility with conventional complementary metal-oxide-semiconductor (CMOS) fabrication processes. nih.gov Various techniques have been developed to grow MoS₂ on a wafer scale, each with its own advantages.
One prominent method is Chemical Vapor Deposition (CVD) , which has been successfully used to synthesize wafer-scale monolayer MoS₂. researchgate.net Another approach involves the sulfurization of pre-deposited molybdenum (Mo) or molybdenum oxide (MoO₃) thin films . nih.govnih.gov For instance, high-quality Mo can be deposited on silicon dioxide/silicon (SiO₂/Si) wafers and then sulfurized in a furnace to form MoS₂. nih.gov The thickness of the resulting MoS₂ film can be controlled by the thickness of the initial precursor film. nih.gov Metal-organic chemical vapor deposition (MOCVD) is another scalable technique that has been employed for wafer-scale growth. nih.gov
These wafer-scale MoS₂ films can be integrated into various electronic devices, most notably field-effect transistors (FETs) . nih.gov MoS₂-based FETs have demonstrated impressive performance, with high on/off ratios and significant charge carrier mobility. nih.gov The ability to fabricate arrays of these transistors on a large scale is a significant step towards their use in next-generation integrated circuits and flexible electronics. rsc.org A critical aspect of device fabrication is the passivation of the MoS₂ layer to protect it from the environment and ensure stable electronic properties. researchgate.net
Key Methods for Wafer-Scale MoS₂ Synthesis:
| Method | Precursors | Key Advantages |
| Chemical Vapor Deposition (CVD) | Molybdenum oxide (MoO₃), Sulfur (S) powder | High-quality monolayer films |
| Thin Film Sulfurization | Molybdenum (Mo) or Molybdenum oxide (MoO₃) films, Sulfur vapor | Controllable film thickness |
| Metal-Organic Chemical Vapor Deposition (MOCVD) | Metal-organic Mo precursors, Sulfur precursors | Scalability and uniformity |
Thermoelectric Energy Conversion
Thermoelectric materials can directly convert waste heat into useful electrical energy, offering a promising avenue for sustainable power generation. emerging-researchers.org this compound has emerged as a compelling material for thermoelectric applications due to its favorable electronic properties and intrinsically low thermal conductivity. emerging-researchers.orgresearchgate.net
A thermoelectric generator (TEG) typically consists of p-type and n-type semiconductor materials connected electrically in series and thermally in parallel. doi.org The design of a TEG aims to maximize the temperature difference across the thermoelectric elements while minimizing thermal and electrical contact resistances. mdpi.comresearchgate.net The architecture of the TEG can be adapted to the shape of the heat source. mdpi.com
The fabrication of MoS₂-based thermoelectric generators involves synthesizing the material and then assembling it into a device structure. Thin-film TEGs are particularly interesting for compact and flexible applications. researchgate.net Techniques like radio-frequency (RF) magnetron sputtering can be used to deposit thin films of MoS₂ for TEG fabrication. researchgate.net The manufacturing process for TEGs often starts with the synthesis of the thermoelectric material, which can be done through methods like ball milling. mdpi.com
The efficiency of a thermoelectric material is characterized by its dimensionless figure of merit (ZT), which is directly proportional to the Seebeck coefficient (S) and the electrical conductivity (σ), and inversely proportional to the thermal conductivity. The power factor (PF = S²σ) is a key metric that reflects the material's ability to generate electrical power. acs.org
This compound exhibits a significant Seebeck coefficient. aps.org Studies on mechanically exfoliated micrometre-thin films of n-type MoS₂ have reported Seebeck values of approximately -600 µV/K at a temperature difference of 40 °C. nih.govnih.gov The negative sign indicates that electrons are the majority charge carriers. Research has shown that the power factor of MoS₂ can be substantial, with reports of values as high as 8.5 mWm⁻¹K⁻² at room temperature in few-layer MoS₂. aps.org This high power factor is attributed to the unique two-dimensional density of states and the large effective mass of charge carriers in MoS₂. aps.org Furthermore, a record-high power factor of 1698 μW/mK² has been achieved for CVD-grown MoS₂ through a charged-impurity-free diffusion doping method. acs.org The Seebeck coefficient and power factor are influenced by factors such as the number of layers and the doping concentration. aps.orgresearchgate.net
Reported Thermoelectric Properties of MoS₂:
| Property | Value | Conditions |
| Seebeck Coefficient | ~ -600 µV/K | n-type thin film, ΔT = 40 °C nih.govnih.gov |
| Power Factor | 8.5 mWm⁻¹K⁻² | Few-layer MoS₂, room temperature aps.org |
| Power Factor | 1698 μW/mK² | CVD-grown MoS₂, diffusion doped acs.org |
A high thermoelectric figure of merit requires low thermal conductivity to maintain a large temperature gradient. This compound inherently possesses a low thermal conductivity, which is advantageous for thermoelectric applications. researchgate.net The thermal conductivity of MoS₂ can be further reduced through various strategies.
One effective approach is nanostructuring , which introduces interfaces and boundaries that scatter phonons (the primary heat carriers in solids), thereby reducing thermal conductivity. researchgate.net Creating nanocomposites, for example by incorporating reduced graphene oxide (rGO) with MoS₂, has been shown to simultaneously enhance electrical conductivity and reduce thermal conductivity due to increased phonon scattering at the interfaces. researchgate.net
Another strategy is electrochemical intercalation , where ions (such as lithium) are inserted into the van der Waals gaps between the MoS₂ layers. nih.gov This process introduces structural and compositional disorder, which can effectively modulate the anisotropic thermal conductivity of the material. nih.gov For bulk MoS₂, the through-plane thermal conductivity was observed to decrease from approximately 2.0 W m⁻¹ K⁻¹ to about 0.4 W m⁻¹ K⁻¹ with lithium intercalation. nih.gov The presence of lattice defects, such as molybdenum atom vacancies, can also significantly suppress thermal conductivity. globethesis.com
The fabrication of p-n junctions is a fundamental step in creating efficient thermoelectric devices. researchgate.net In the context of MoS₂, this can be achieved by interfacing it with a p-type material. For example, thin-film p-n junction thermoelectric devices have been fabricated using n-type MoS₂ and p-type bismuth telluride (Bi₂Te₃) deposited by RF magnetron sputtering. aip.org Another approach involves creating a p-n junction with tungsten disulfide (WS₂), where MoS₂ can act as the p-type leg. researchgate.net
Substrate engineering has also been explored as a method to create a thermoelectric junction within a single MoS₂ film. bilkent.edu.trarxiv.org By engineering the substrate, it is possible to locally alter the Seebeck coefficient of the MoS₂, effectively creating a junction without the need for chemical doping. bilkent.edu.trarxiv.org This is attributed to a gating effect from interfacial charges and modifications to electron-phonon scattering. bilkent.edu.trarxiv.org Van der Waals heterostructures, such as those formed between MoS₂ and graphene nanoribbons, can also be designed to create effective carrier paths across the vertical heterojunction, leading to improved thermoelectric properties. korea.ac.kr
Quantum Technologies and Photonics
The unique optical and electronic properties of this compound at the nanoscale make it a promising material for applications in quantum technologies and photonics.
When the dimensions of MoS₂ are reduced to the nanometer scale, quantum confinement effects become prominent, leading to the formation of molybdenum disulfide quantum dots (MoS₂ QDs) . mdpi.comresearchgate.net These zero-dimensional nanostructures exhibit distinct photoluminescence properties that are different from their bulk and monolayer counterparts. mdpi.com MoS₂ QDs have demonstrated strong two-photon absorption, making them suitable for applications such as bioimaging in the near-infrared biological window. acs.org
A significant breakthrough in the application of MoS₂ for quantum technologies is the ability to create single-photon emitters within the material. eurekalert.org By irradiating a monolayer of MoS₂ with a focused helium ion beam, it is possible to precisely create defects in the crystal lattice by knocking out molybdenum or sulfur atoms. eurekalert.org These defects act as traps for excitons (electron-hole pairs), which then emit single photons upon recombination. eurekalert.org The ability to create these quantum light sources at specific locations with nanometer-scale precision is a crucial step towards the development of optical quantum computers and other quantum information processing technologies. eurekalert.org These site-selectively generated photon emitters in MoS₂ could also be integrated into photonic circuits for applications in quantum sensing and secure data encryption. eurekalert.org
Applications in Quantum Computing
Molybdenum disulfide is a key material under investigation for the development of next-generation quantum computing hardware. arxiv.org As a two-dimensional semiconductor, it offers distinct advantages for creating and manipulating the fundamental units of quantum information, known as qubits. atomfair.com The intrinsic properties of MoS₂ allow for the exploration of various qubit modalities, including charge, spin, and valley qubits. atomfair.com
Researchers are particularly interested in MoS₂ nanotubes and quantum dots. atomfair.com MoS₂ nanotubes provide a pathway to achieve the small structure sizes necessary for quantum confinement, which is the creation of discrete electronic states essential for qubit operation. atomfair.com While fabricating reliable metallic contacts to MoS₂ has been a challenge, recent advancements have led to devices that remain electrically transparent at the ultra-low temperatures required for many quantum computing approaches (below 0.1 K). atomfair.com In these devices, the current passes through discrete quantum states, a significant step toward controllable qubits. atomfair.com
Furthermore, the reduced dimensionality of MoS₂ minimizes scattering and decoherence, which are major obstacles in quantum computing, thereby enhancing the coherence times of qubits. The ability to tune its bandgap through strain, doping, or electric fields provides precise control over the electronic states of the qubits.
Generation of Entangled Photon Pairs
A cornerstone of many quantum technologies is the generation of entangled photon pairs, where the quantum state of two photons is intrinsically linked, regardless of the distance separating them. Molybdenum disulfide, particularly in its 3R-phase (a specific crystal stacking), has been shown to be an effective material for generating polarization-entangled photon pairs. atomfair.comsciencedaily.com
This process is achieved through a nonlinear optical phenomenon called spontaneous parametric down-conversion (SPDC). researchgate.netosti.gov In SPDC, a higher-energy pump photon passes through the MoS₂ crystal and has a certain probability of being converted into two lower-energy photons, known as the signal and idler, which are entangled. osti.gov The unique crystal symmetry of 3R-MoS₂ allows for the intrinsic generation of maximally polarization-entangled photon pairs without the need for additional complex optical components. researchgate.net This makes the entangled photon source highly compact and robust. researchgate.net
The generation of different types of polarization-entangled Bell states can be tuned by controlling the polarization of the pump laser. atomfair.comsciencedaily.com This tunability is a significant advantage for various quantum information processing tasks. The high nonlinear susceptibility of MoS₂ contributes to the efficiency of this process, making it a promising material for ultra-compact entangled photon-pair sources. aps.org
| Property | Description | Reference |
| Material | 3R-phase Molybdenum Disulfide (3R-MoS₂) | atomfair.comsciencedaily.com |
| Process | Spontaneous Parametric Down-Conversion (SPDC) | researchgate.netosti.gov |
| Output | Polarization-entangled photon pairs | atomfair.comsciencedaily.com |
| Tunability | Entangled state controlled by pump polarization | atomfair.comsciencedaily.com |
| Advantage | Intrinsic generation of entanglement, compact source | researchgate.net |
Development of Single-Photon Emitters
Single-photon emitters (SPEs) are fundamental components for quantum communication and photonic quantum computing, and molybdenum disulfide has proven to be an excellent platform for their creation. spear-itn.euaip.org These SPEs are typically created by introducing atomistic defects into the MoS₂ monolayer. spear-itn.eumdpi.com
A leading method for creating these defects is through focused helium-ion irradiation. spear-itn.eueenewseurope.com This technique allows for the precise positioning of SPEs with nanometer-scale accuracy. arxiv.orgspear-itn.eu The defects act as traps for excitons (bound electron-hole pairs), which, upon recombination, emit single photons. eenewseurope.comarxiv.org These defect-bound excitons produce sharp emission lines at energies typically below that of the neutral exciton (B1674681) in pristine MoS₂. spear-itn.eu
An ideal SPE should emit single photons on demand with high purity and brightness. aip.org Research has shown that SPEs in MoS₂ can exhibit excellent single-photon purity, as confirmed by antibunching measurements in their photoluminescence. arxiv.org The ability to create large arrays of these SPEs in a scalable manner is a significant step towards integrated quantum photonic circuits. spear-itn.eu
| Feature | Description | Reference |
| Method of Creation | Focused helium-ion irradiation to create atomistic defects | spear-itn.eueenewseurope.com |
| Positioning Accuracy | Sub-10 nm lateral accuracy | arxiv.org |
| Mechanism | Defects act as traps for excitons, which emit single photons upon recombination | eenewseurope.comarxiv.org |
| Emission Properties | Sharp emission lines at energies below the neutral exciton | spear-itn.eu |
| Quantum Purity | Confirmed by antibunching measurements | arxiv.org |
Applications in Quantum Communication (e.g., Quantum Key Distribution)
The development of scalable and precisely positioned single-photon sources in molybdenum disulfide has direct implications for quantum communication, most notably for quantum key distribution (QKD). arxiv.orgarxiv.org QKD is a secure communication method that uses the principles of quantum mechanics to generate a secret key known only to the communicating parties. wikipedia.org Any attempt to eavesdrop on the key exchange would disturb the quantum states of the photons, which can be detected. wikipedia.org
The on-demand generation of single photons from MoS₂-based SPEs is crucial for implementing QKD protocols. arxiv.org The ability to integrate these emitters into larger photonic circuits and couple their emission into waveguides is a key area of research. eenewseurope.com This integration would enable the development of on-chip quantum networks for secure communication. arxiv.org The scalability of creating SPEs in MoS₂ is a significant advantage for building complex quantum communication systems. arxiv.org
Van der Waals Heterostructures for Quantum Applications
Van der Waals heterostructures are created by stacking different two-dimensional materials, such as molybdenum disulfide, graphene, and hexagonal boron nitride (hBN), on top of one another. spear-itn.eu These layered structures are held together by weak van der Waals forces, which allows the individual layers to largely retain their intrinsic properties while also giving rise to new, emergent phenomena at their interfaces. acs.org
These engineered quantum materials offer unprecedented control over their electronic and optical properties, making them a powerful platform for quantum applications. arxiv.orgspear-itn.eu For instance, encapsulating a monolayer of MoS₂ between layers of hBN can protect the MoS₂ from environmental influences and reduce spectral broadening of the emission from single-photon emitters. aip.orgarxiv.org
In the context of quantum computing, van der Waals heterostructures are being used to create qubits and quantum gates. atomfair.com For example, a MoS₂ flake sandwiched between hBN layers can form a double quantum dot system, which can be used to implement quantum logic gates. atomfair.com The ability to combine materials with different properties, such as semiconducting MoS₂, metallic graphene, and insulating hBN, allows for the design of complex quantum devices with tailored functionalities. spear-itn.eu Graphene/MoS₂ heterostructures, for example, are being explored for their unique electronic and photocatalytic properties. rsc.org
Advanced Characterization Techniques for Molybdenum Sulfide
Spectroscopic Analysis
Spectroscopic methods probe the interaction of electromagnetic radiation with molybdenum sulfide (B99878), yielding information about its electronic states, vibrational modes, and chemical composition.
Raman Spectroscopy for Vibrational Modes and Defect Monitoring
Raman spectroscopy is a powerful, non-destructive technique widely used to characterize the lattice vibrations (phonons) of 2D MoS2 and gain insights into its structure, layer number, strain, doping, and defects. researchgate.netmdpi.com The Raman spectrum of MoS2 exhibits characteristic active modes, notably the E₂g¹ (in-plane optical vibration of molybdenum and sulfur atoms) and A₁g (out-of-plane optical vibration of sulfur atoms) peaks. researchgate.net The frequency difference between these two modes is sensitive to the number of MoS2 layers, making Raman spectroscopy a convenient diagnostic tool for determining thickness, particularly for few-layer nanosheets. mdpi.comiastate.edu For multilayer MoS2, the frequency difference between the E₂g¹ and A₁g modes is approximately 25.3 cm⁻¹. researchgate.net
Defects in the MoS2 lattice, such as sulfur vacancies, significantly influence the Raman spectrum. researchgate.netaps.org Defect-induced vibrational modes can appear, and the characteristic E₂g¹ and A₁g peaks broaden with increasing defect density. rsc.org An increase in vacancy concentration leads to a weakening and red-shifting of the E₂g¹ peak due to fewer Mo-S bonds involved in the in-plane vibration. rsc.org A defect-induced LA(M) Raman mode has been identified as a signature for defects in monolayer and thin MoS2 layers, as well as nanoparticles. researchgate.net This mode, generally forbidden for first-order Raman scattering in perfect MoS2, becomes allowed in the presence of disorder. researchgate.net Resonance Raman spectroscopy can also be used to analyze defects, with changes in the intensity and full width at half maximum (FWHM) of modes like 2LA(M) and 2LA(K) serving as indicators of defect density. bohrium.com
Data on Raman shifts and their correlation with layer number and defects can be presented in a table format for clarity. For example:
| Raman Mode | Description | Bulk/Multilayer (cm⁻¹) | Monolayer (cm⁻¹) | Significance |
| E₂g¹ | In-plane vibration of Mo and S atoms | ~383 | ~386 | Sensitive to strain and layer number |
| A₁g | Out-of-plane vibration of S atoms | ~408 | ~404 | Sensitive to doping and layer number |
| LA(M) | Longitudinal acoustic phonon at M point (defect-induced) | ~225 | ~225 | Indicates presence of defects/disorder |
| 2LA(M) | Second-order longitudinal acoustic mode (defect-induced) | Variable | Variable | Used for quantifying defect density |
(Note: The values are approximate and can vary depending on factors like substrate and strain. This data is suitable for presentation in an interactive table.)
X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of molybdenum sulfide. By analyzing the binding energies of core-level electrons, XPS can identify the presence of Mo and S and determine their oxidation states. For MoS2, the Mo 3d core-level spectrum typically shows two distinct peaks corresponding to the Mo⁴⁺ oxidation state, specifically the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit doublet. researchgate.netacs.org The S 2p spectrum also exhibits a doublet corresponding to the S²⁻ state. researchgate.netacs.org
Analysis of the Mo 3d peaks can reveal the presence of other molybdenum species, such as Mo⁶⁺ from MoO₃, which may appear as a small peak at higher binding energy. rsc.org Similarly, the S 2p spectrum can indicate the presence of different sulfur species. utupub.fi XPS is also valuable for investigating the chemical state changes induced by processes like doping or surface functionalization. nih.gov The binding energies of the Mo 3d₅/₂ peaks for MoS2 are typically around 229.0-229.8 eV, while the S 2p₃/₂ peaks are found around 161.45-161.58 eV. researchgate.netacs.orgxpsdatabase.net Variations in these binding energies can provide insights into the chemical environment and bonding within the MoS2 structure. researchgate.net
A table illustrating typical binding energies for Mo and S in MoS2 as determined by XPS could be structured as follows:
| Element | Core Level | Chemical State | Binding Energy (eV) (Typical Range) | Significance |
| Mo | 3d₅/₂ | Mo⁴⁺ | 229.0 - 229.8 | Characteristic of MoS₂ |
| Mo | 3d₃/₂ | Mo⁴⁺ | ~232.2 - 233.0 | Spin-orbit partner to 3d₅/₂ |
| S | 2p₃/₂ | S²⁻ | 161.45 - 161.58 | Characteristic of MoS₂ |
| S | 2p₁/₂ | S²⁻ | ~162.6 - 162.8 | Spin-orbit partner to 2p₃/₂ |
(Note: These values are approximate and can vary based on the specific XPS instrument and sample preparation. This data is suitable for presentation in an interactive table.)
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide visual and structural information about this compound at different magnifications, allowing for the study of surface morphology, microstructure, and atomic arrangement.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is widely used to investigate the surface morphology and measure the thickness of MoS2 nanosheets. iastate.eduarxiv.orgaip.org AFM can provide high-resolution topographical images, revealing details such as the presence of corrugations, ripples, and grain boundaries on the MoS2 surface. iastate.eduunimib.it The technique is particularly useful for determining the number of layers in thin MoS2 films, as the height difference between areas of different thickness can be precisely measured. iastate.eduarxiv.orgaip.org For monolayer MoS2 on a SiO₂/Si substrate, the height measured by AFM is typically around 0.7 nm, which corresponds well to the theoretical thickness of a single layer. arxiv.orgaip.org For thicker films, the measured height increases with the number of layers. iastate.eduarxiv.org AFM can also be used to assess the surface roughness of MoS2 films, providing a quantitative measure of their smoothness. aip.orgunimib.itbeilstein-journals.org
AFM images can reveal how surface morphology is affected by synthesis conditions or post-processing treatments. For instance, AFM studies have shown that the morphology of MoS2 films can be influenced by the underlying substrate morphology and deposition temperature. unimib.it
Transmission Electron Microscopy (TEM) for Microstructure and Composition
TEM, often coupled with techniques like Selected-Area Electron Diffraction (SAED) and Energy-Dispersive X-ray Spectroscopy (EDX), provides detailed information about the crystallinity, orientation, and elemental composition of MoS2 samples. nih.govrsc.orgrsc.org SAED patterns can confirm the hexagonal crystal structure and provide information about the crystallographic orientation of MoS2 flakes. arxiv.orgrsc.org EDX allows for the elemental analysis of specific areas, confirming the presence of Mo and S and determining their atomic ratios. nih.govrsc.org TEM is also used to study defects, grain boundaries, and the interfaces between MoS2 and other materials in composite structures. nih.govarxiv.org
Advanced Electron Microscopy (e.g., STEM, EELS, RODAS) for Atomic-Level Analysis
Advanced electron microscopy techniques, such as Scanning Transmission Electron Microscopy (STEM) coupled with Electron Energy Loss Spectroscopy (EELS), enable atomic-level analysis of this compound, providing insights into its atomic structure, defects, and local electronic properties. STEM allows for imaging with atomic resolution, making it possible to directly visualize individual atoms and defects within the MoS2 lattice. rsc.orgoup.comosti.gov
EELS, performed in a STEM, can analyze the energy lost by electrons as they pass through the sample, providing information about the elemental composition, chemical bonding, and electronic structure at the nanoscale, even down to the single-atom level. oup.comarxiv.org This is particularly valuable for studying the electronic changes induced by defects or doping in MoS2. oup.comresearchgate.net
Electrochemical Characterization Methods for Performance Evaluation
Electrochemical characterization techniques are indispensable tools for evaluating the performance of this compound, particularly in applications such as electrocatalysis and energy storage. These methods provide information about charge transfer kinetics, reaction mechanisms, and material stability.
Cyclic Voltammetry (CV) is widely used to study the electrochemical behavior and reaction kinetics of MoS₂. CV measurements can determine the potential window for electrochemical processes, identify redox peaks associated with changes in the oxidation state of molybdenum or sulfur, and assess the material's capacitive behavior. For instance, CV has been employed to assess the working potential range for MoS₂ electrodeposition and to evaluate the effect of catalyst loading on hydrogen evolution reaction (HER) activity mdpi.com. In supercapacitor applications, CV curves of MoS₂ electrodes exhibit relatively good specific gravimetric capacitance ijrte.org. The shape of CV curves can indicate the charge storage mechanism, with symmetrical triangular curves in galvanostatic charge-discharge often attributed to fast charge-discharge processes ijrte.org. The current response in CV analysis can increase with rising electrolyte concentration, indicating enhanced redox activity ikm.org.my.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the charge transfer processes and interfacial properties of MoS₂ electrodes. EIS provides information on solution resistance, charge transfer resistance, and diffusion processes. By fitting experimental EIS data to appropriate equivalent electrical circuits, researchers can quantify these parameters and gain insights into the electrochemical performance. EIS measurements have been used to evaluate the behavior of as-deposited MoS₂ films over a range of overpotentials, distinguishing clear time constants and examining the values of circuit components as a function of overpotential mdpi.com. EIS can reveal low charge transfer resistance at the electrolyte-electrode interface for MoS₂-based electrodes, indicating high electrocatalytic activity and fast reaction kinetics rsc.org. Studies have shown that different this compound structures can exhibit varying charge transfer resistances, indicating differences in electron-transfer kinetics acs.org. EIS can also reveal diffusion phenomena in the low-frequency region, with the slope of the resulting line corresponding to the Warburg impedance researchgate.net.
Galvanostatic Charge-Discharge (GCD) is commonly used to evaluate the charge storage capacity and cycling stability of MoS₂ in energy storage devices like supercapacitors and batteries. GCD curves provide information on specific capacitance, coulombic efficiency, and voltage plateaus. Symmetrical triangular GCD curves are indicative of fast charge-discharge processes and good capacitive behavior ijrte.org. The capacitance can be precisely determined from GCD curves siu.edu. Studies on MoS₂ electrodes in different electrolytes using GCD have shown reversible charge and discharge behavior and demonstrated capacitance retention over multiple cycles ijrte.org. For sodium-ion batteries, GCD cycles carried out in different voltage ranges can help evaluate the electrochemical properties and discharge mechanism of MoS₂ capes.gov.br.
Detailed research findings from electrochemical characterization highlight the potential of MoS₂ in various applications. For example, MoS₂ electrodes have shown specific gravimetric capacitances ranging from 11.12 to 12.38 Fg⁻¹ at a 1 mVs⁻¹ scan rate in supercapacitor applications ijrte.org. Cyclic stability tests have demonstrated capacitance retention of up to 83% after 1000 cycles in 6 M KOH electrolyte ijrte.org. The charge storage capability of electrodeposited MoS₂ films has been assessed, with reported capacitances as high as 330 F/g measured by galvanostatic charge discharge siu.edu. The electrochemical performance can be influenced by factors such as film thickness, morphology, and the presence of composite materials siu.eduresearchgate.net.
The following table summarizes some representative electrochemical performance data for MoS₂-based materials:
| Material/Electrode | Application | Technique | Metric | Value | Conditions | Source |
| MoS₂ electrode | Supercapacitor | CV | Specific gravimetric capacitance | 11.12-12.38 Fg⁻¹ | 1 mVs⁻¹ scan rate | ijrte.org |
| MoS₂ electrode | Supercapacitor | GCD | Charge/Discharge Reversibility | Reversible | 0.2-1.0 V (6 M KOH), 0.3-1.0 V (0.5 M Na₂SO₄) | ijrte.org |
| MoS₂ electrode | Supercapacitor | Cyclic Stability | Capacitance retention | 83% | After 1000 cycles in 6 M KOH | ijrte.org |
| MoS₂ film (50 nm) | Supercapacitor | GCD | Specific capacitance | 330 F/g | 0.75 A/g | siu.edu |
| MoS₂ film (50 nm) | Supercapacitor | CV | Specific capacitance | 360 F/g | 10 mV/sec | siu.edu |
| {Mo₃S₇}ₙ nanomaterial | HER Electrocatalysis | EIS | Charge transfer resistance | ~115 Ω | Compared to {Mo₃S₄}ₙ (~2000 Ω) | acs.org |
| MoS₂/Ni foam electrode | Supercapacitor | CV | Specific capacitance | 124.49 F/g | 5 mV/s scan rate | ntu.edu.sg |
| MoS₂/CNTs composite | Supercapacitor | GCD | Specific capacity | 108.8 mAh g⁻¹ | 1 A g⁻¹ | researchgate.net |
| MoS₂/CNTs composite | Supercapacitor | Cyclic Stability | Capacity retention | 74.49% | After 5000 cycles at 10 A g⁻¹ | researchgate.net |
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure and identifying the phases present in this compound samples. By analyzing the diffraction patterns obtained when X-rays interact with the material's crystal lattice, researchers can determine parameters such as crystal structure, lattice parameters, crystallite size, and the presence of different polymorphs or impurities.
The XRD patterns of MoS₂ are particularly informative. The shape of the (002) peak provides insights into the stacking of the MoS₂ layers, while higher angle peaks offer information about the crystallinity within the layers academie-sciences.fr. Analysis of peak broadness and relative intensity can yield useful information about textural parameters academie-sciences.fr. MoS₂ typically exists in several crystalline structures, including the stable 2H (hexagonal) and 3R (rhombohedral) phases, and a metastable 1T (metallic octahedral) phase ias.ac.in. XRD is crucial for identifying which of these phases are present in a sample.
XRD patterns of synthesized MoS₂ samples often show characteristic diffraction peaks that can be indexed to standard MoS₂ phases by comparison with crystallographic databases like JCPDS scispace.commdpi.com. For hexagonal MoS₂, characteristic peaks are observed at specific 2θ values, corresponding to planes such as (002), (100), (103), (105), (110), and (108) mdpi.comresearchgate.net. The presence and sharpness of these peaks indicate the crystallinity of the material scispace.com. An increase in substrate temperature during synthesis can lead to strengthened diffraction peaks, suggesting improved crystallinity scispace.com.
XRD is also vital for identifying other phases that might be present alongside MoS₂, such as molybdenum oxides (e.g., MoO₂, MoO₃) academie-sciences.frscispace.com. Impurities like MoO₂ can appear in XRD patterns depending on the synthesis conditions, such as pH academie-sciences.fr. The ratio of Mo and S atoms determined by techniques like EDX, when correlated with XRD results, can help understand the stoichiometry and the presence of excess sulfur ias.ac.inmdpi.com.
For exfoliated MoS₂, XRD analysis can reveal distinct structural differences compared to bulk powder. While bulk MoS₂ powder typically shows characteristic peaks of the 2H polytype, exfoliated samples may exhibit peak patterns that only partially resemble the theoretical Miller indices, although they can retain partial crystallinity in the normal-to-plane orientation nih.gov.
XRD is also used in ex situ studies to analyze crystallographic changes in MoS₂ electrodes during electrochemical cycling, for example, in batteries, to understand the discharge and charge mechanisms capes.gov.br.
The following table presents some typical XRD peak assignments for hexagonal (2H) MoS₂:
| Plane (hkl) | Typical 2θ (Cu Kα) | Source |
| (002) | ~14.4° | mdpi.comresearchgate.net |
| (100) | ~32.9° | mdpi.comresearchgate.net |
| (103) | ~39.5° | researchgate.net |
| (105) | ~49.8° | researchgate.net |
| (110) | ~58.8° | mdpi.comresearchgate.net |
| (004) | ~18° | mdpi.com |
| (110) | ~58° | mdpi.com |
The position and intensity of these peaks can vary depending on factors such as synthesis method, crystallinity, and preferred orientation of the MoS₂ layers.
Emerging Research Directions and Future Outlook for Molybdenum Sulfide
Development of Novel Synthesis Pathways for Scalability and Control
Developing synthesis methods that allow for the large-scale, cost-effective, and controlled production of high-quality MoS₂ remains a critical area of research. Traditional methods often face limitations in terms of scalability, uniformity, and control over the number of layers and defect density.
Novel wet chemistry approaches are being explored for the low-temperature synthesis of free-standing MoS₂ nanosheets with a modular number of layers. acs.org Techniques like the thermal injection method have shown promise in producing bilayer MoS₂ nanosheets at the gram scale with structural and chemical properties comparable to exfoliated samples, enabling wafer-scale applications. sigmaaldrich.com Metal-organic chemical vapor deposition (MOCVD) is another technique being investigated for the large-area growth of monolayer transition metal dichalcogenides, including MoS₂, with high quality, although challenges remain in the nucleation of crystals from the gas phase onto the substrate. sigmaaldrich.com Chemical exfoliation methods, such as modified Hummers' method, are also being adapted for the scalable synthesis of 2D MoS₂ sheets for large area coating applications. iitj.ac.in
The ability to synthesize MoS₂ with controlled thickness and morphology is crucial for specific applications. For instance, research aims to increase the production of the 1T phase of MoS₂, known for its metallic character and higher catalytic activity, although its stability remains a challenge that needs to be addressed in future synthesis efforts. mdpi.com, mdpi.com
Integration of Advanced Defect Engineering and Functionalization Strategies
Defect engineering and functionalization are key strategies to tailor the properties of MoS₂ for specific applications. Intrinsic defects, such as sulfur vacancies, can significantly impact the material's electronic and catalytic properties. researchgate.net, nih.gov
Research is focused on controllably engineering these defects. For example, functionalization using thiols has emerged as a strategy to engineer sulfur vacancies in chemically exfoliated MoS₂ nanosheets. nih.gov The degree of functionalization can be tuned by varying the electron-withdrawing strength of substituents in thiophenols. nih.gov This approach can also potentially serve as a spectroscopic indicator to monitor and quantify the defect engineering process. nih.gov
Defect engineering is particularly important for catalytic applications, where defect sites can serve as active centers. researchgate.net, rsc.org Studies are exploring the role of different defect types, including vacancies and doping, in enhancing the catalytic performance of MoSₓ for reactions like the hydrogen evolution reaction (HER), nitrogen reduction reaction, and CO₂ reduction reaction. researchgate.net, rsc.org, mdpi.com For instance, creating sulfur vacancies on the MoS₂ surface can significantly improve its catalytic efficiency for hydrogen production. ncsu.edu
Functionalization strategies aim to modify the surface chemistry of MoS₂ to improve its reactivity, dispersibility, or enable integration with other materials. mdpi.com, rsc.org Techniques like plasma treatment followed by exposure to functionalizing agents have been shown to efficiently create functional groups on the MoS₂ surface, leading to enhanced performance in applications like gas sensing. mdpi.com, nih.gov Supramolecular functionalization based on electrostatic interactions is another approach being developed, offering high functionalization yields while preserving the material's crystalline phase and conductivity. rsc.org Covalent functionalization is also being explored to create robust organic-MoS₂ hybrid structures with tailored properties. bohrium.com For example, decorating MoS₂ nanoflakes with gold nanoparticles through a facile solution mixing method has demonstrated enhanced gas-sensing performance and selectivity for volatile organic compounds at room temperature. acs.org
Exploration of Molybdenum Sulfide (B99878) in Multifunctional Device Architectures
The unique properties of MoS₂, particularly its semiconducting nature and layered structure, make it suitable for integration into multifunctional device architectures. Research is actively exploring its use in devices that combine multiple functionalities.
MoS₂ is being investigated for applications in thermoelectric devices for energy generation, converting waste heat into electricity. emerging-researchers.org Its desirable thermoelectric properties at high temperatures make it attractive for this purpose. emerging-researchers.org
Furthermore, MoS₂ is being incorporated into various sensor prototypes, including gas sensors and photodetectors. mdpi.com, acs.org, mdpi.com Its high surface-to-volume ratio and tunable bandgap are advantageous for sensing applications. mdpi.com, acs.org, acs.org Heterostructures combining MoS₂ with other materials, such as ZnO, are being developed for multifunctional sensor prototypes that can detect both gases and UV light. mdpi.com
MoS₂ is also being explored for applications in flexible and wearable electronics due to its mechanical strength and chemical stability. mdpi.com MoS₂-based transistors are being developed for flexible inverter device arrays and flexible contact lenses with integrated sensor functions. mdpi.com
In the field of electronics, ambipolar MoS₂ field-effect transistors with specific contact designs are being developed to achieve multifunctionality, operating as transistors, rectifiers, breakdown diodes, and photodetectors. nih.gov This highlights the potential for designing complex logic circuits and integrated systems based on MoS₂.
Application of Machine Learning and Artificial Intelligence in Material Design and Discovery
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the design and discovery of new materials, including molybdenum sulfide with desired properties. These computational tools can analyze large datasets, predict material properties, and guide experimental synthesis. mdpi.com, mdpi.com, researchgate.net
ML models are being used to explore the relationship between synthesis parameters and the resulting properties of MoS₂, such as the size of MoS₂ synthesized via chemical vapor deposition. mdpi.com By training ML models on experimental data, researchers can predict optimal synthesis conditions, reducing the time and cost associated with trial-and-error approaches. mdpi.com
AI techniques, including ML, active learning, reinforcement learning, and genetic algorithms, are being applied to tackle challenges in materials science, such as automatic structural determination and the design of novel materials. ucalgary.ca ML can assist in predicting material properties like electronic, catalytic, and energy storage characteristics. mdpi.com
Furthermore, ML is being employed in the context of defect engineering and functionalization of MoS₂. nih.gov, acs.org ML models can help understand how different defect types impact reactivity and can be used to design functionalization strategies. researchgate.net, nih.gov, acs.org AI is also being used to explore the interactions between MoS₂ nanoparticles and other molecules, which is relevant for catalytic applications. ucalgary.ca
While ML and AI offer powerful tools, challenges remain, particularly the "small data problem" in materials discovery, where the availability of large, high-quality datasets is limited. acs.org However, ongoing research is developing strategies, such as active learning and transfer learning, to address these limitations. acs.org
Addressing Challenges for Large-Scale Implementation and Commercialization
Despite the significant progress in MoS₂ research, several challenges need to be addressed for its large-scale implementation and commercialization.
One major challenge is the development of cost-effective and scalable synthesis techniques that can produce high-quality MoS₂ with controlled properties consistently. mdpi.com, mdpi.com While promising methods are emerging, further optimization is required for industrial-scale production.
Another challenge is improving the conductivity of the common 2H phase of MoS₂ for certain applications and enhancing the stability of the metallic 1T phase. mdpi.com, mdpi.com These factors are crucial for the performance and longevity of MoS₂-based devices.
Ensuring the long-term stability and durability of MoS₂-based devices under various operating conditions is also critical for commercialization. This includes addressing issues related to environmental sensitivity and degradation. acs.org
Integrating MoS₂ into existing manufacturing processes and developing cost-effective device fabrication techniques are essential steps for bringing MoS₂-based technologies to market.
Finally, while the market for molybdenum disulfide is projected to grow, the presence of alternative materials and the need for continued research and development to discover new applications and improve existing ones are factors that influence its commercial prospects. marketpublishers.com, industryarc.com The global molybdenum(IV) sulfide market was valued at USD 627.0 million in 2023 and is projected to reach USD 907.73 million by 2032, with a CAGR of 3.67% during the forecast period. globalgrowthinsights.com Another report projects the market to grow from 2.11 billion USD in 2025 to 3.94 billion USD by 2034, with a CAGR of approximately 7.20%. marketresearchfuture.com These projections highlight the optimistic outlook but also underscore the need to overcome the existing challenges to realize this growth potential.
This compound Market Projections
| Year | Market Size (USD Million) | CAGR (%) | Source |
| 2023 | 627.0 | - | globalgrowthinsights.com |
| 2024 | 650.01 | - | globalgrowthinsights.com |
| 2025 | 2110.0 | - | marketresearchfuture.com |
| 2030 | 922.1 | 4.4 | industryarc.com |
| 2032 | 907.73 | 3.67 | globalgrowthinsights.com |
| 2034 | 3940.0 | 7.20 | marketresearchfuture.com |
Note: Different market research reports may provide varying figures and projections based on their methodologies and scope.
Addressing these challenges through continued research and development in synthesis, defect engineering, functionalization, device integration, and leveraging advanced computational tools will be crucial for the successful large-scale implementation and commercialization of this compound in various emerging technologies.
Q & A
Q. How does interfacing MoS₂ with materials like graphene or carbon nanotubes enhance its properties?
- Methodological Answer : Hybrid systems improve:
- Electrical Conductivity : Graphene reduces charge-transfer resistance.
- Dispersion : Prevents nanoparticle aggregation, maximizing active sites.
- Synergistic Effects : MoS₂/RGO hybrids show 10x higher HER activity than pure MoS₂ due to enhanced edge exposure and electron transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
